molecular formula C35H70O17 B8004232 Hydroxy-PEG14-t-butyl ester

Hydroxy-PEG14-t-butyl ester

カタログ番号: B8004232
分子量: 762.9 g/mol
InChIキー: GFVAHDQLLZTIRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy-PEG14-t-butyl ester is a useful research compound. Its molecular formula is C35H70O17 and its molecular weight is 762.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70O17/c1-35(2,3)52-34(37)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-30-50-32-33-51-31-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36/h36H,4-33H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVAHDQLLZTIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG14-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Such linkers are of significant interest in bioconjugation, drug delivery, and surface modification due to their ability to connect different molecular entities while imparting favorable physicochemical properties. This document details the synthetic route, purification strategies, and analytical characterization of the target compound.

Overview and Significance

This compound is a valuable building block in the development of complex biomolecules and drug delivery systems. The terminal hydroxyl group offers a reactive site for further functionalization, while the t-butyl ester serves as a protecting group for a carboxylic acid. This protecting group is stable under various conditions but can be readily removed under acidic conditions, allowing for controlled, sequential conjugation strategies. The polyethylene glycol chain, consisting of 14 ethylene (B1197577) glycol units, enhances the water solubility and biocompatibility of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential elongation of the PEG chain followed by the introduction of the t-butyl ester functionality. A common and effective method for building the PEG chain is the Williamson ether synthesis.

Synthetic Strategy

The overall synthetic strategy involves a stepwise approach, starting from a smaller PEG unit and iteratively adding ethylene glycol units until the desired chain length of 14 is achieved. The terminal hydroxyl group of the growing chain is reacted with a protected ethylene glycol monomer. Finally, the terminal hydroxyl group of the PEG14 chain is reacted to introduce the t-butyl ester group.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Starting Material (e.g., Tetraethylene glycol) Step1 Stepwise Chain Elongation (Williamson Ether Synthesis) Start->Step1 Repeat 10x Intermediate Hydroxy-PEG14 Step1->Intermediate Step2 Esterification Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Stepwise Chain Elongation (Illustrative Example)

This protocol describes a general method for elongating a PEG chain using Williamson ether synthesis. This process would be repeated iteratively to achieve the desired PEG14 length.

Materials:

Procedure:

  • Deprotonation: Dissolve the starting oligo(ethylene glycol) in anhydrous THF under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise and stir the mixture at room temperature for 1-2 hours.

  • Coupling: Add a solution of the chloro-terminated PEG building block in anhydrous DMF to the reaction mixture. Heat the reaction to 50-70 °C and stir for 12-24 hours.[1][2]

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the solution with dilute HCl. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford the elongated PEG alcohol.

Experimental Protocol: Esterification

This protocol outlines the esterification of the terminal hydroxyl group of the PEG14 chain with a t-butyl ester precursor.

Materials:

Procedure:

  • Azeotropic Distillation: Dissolve Hydroxy-PEG14 in toluene and perform azeotropic distillation to remove any residual water.[3]

  • Alkoxide Formation: Cool the solution to room temperature under an inert atmosphere and add a solution of potassium t-butoxide in t-butanol. Stir the mixture for 1 hour at room temperature.[3]

  • Esterification: Add t-butyl bromoacetate to the reaction mixture and stir at room temperature for 18-24 hours.[3]

  • Work-up: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any oligomers of different chain lengths. A combination of chromatographic techniques is typically employed.

Purification Strategy

A multi-step purification approach is recommended to achieve high purity.

Purification_Workflow cluster_purification Purification Workflow Crude Crude Product Step1 Silica Gel Column Chromatography Crude->Step1 Intermediate Partially Purified Product Step1->Intermediate Step2 Reverse-Phase HPLC Intermediate->Step2 Product Pure this compound Step2->Product

Caption: A typical purification workflow for this compound.

Experimental Protocol: Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The polarity is gradually increased to elute the product while retaining more polar impurities.

Procedure:

  • Load the crude product onto a silica gel column pre-equilibrated with the initial mobile phase (e.g., 100% dichloromethane).

  • Elute the column with the mobile phase gradient.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity, RP-HPLC is a powerful technique.[4]

Column: A C18 or C8 column is typically used for the separation of PEGylated molecules.[4]

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the product. The exact gradient will need to be optimized.

Detection: UV detection at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD) can be used, as PEGs lack a strong chromophore.[4]

Procedure:

  • Dissolve the partially purified product in a small volume of the initial mobile phase.

  • Inject the sample onto the equilibrated RP-HPLC column.

  • Run the gradient elution and collect the peak corresponding to the product.

  • Lyophilize the collected fractions to obtain the pure this compound.

Data Presentation

Expected Physicochemical Properties
PropertyValueReference
Molecular FormulaC35H70O17[5]
Molecular Weight762.92 g/mol [5]
AppearanceColorless to pale yellow oil or solidGeneral Observation
SolubilitySoluble in water, methanol, dichloromethaneGeneral PEG properties
Hypothetical Synthesis and Purification Data
StepReaction/PurificationStarting Material (g)Product (g)Yield (%)Purity (by HPLC)
1Chain Elongation (Final Step)10.0 (Hydroxy-PEG13)8.5~75%>90%
2Esterification8.0 (Hydroxy-PEG14)7.8~90%>95%
3Column Chromatography7.5 (Crude Product)6.5~87%~98%
4RP-HPLC6.0 (Partially Pure)5.5~92%>99%

Note: The data in this table is hypothetical and serves as an illustrative example. Actual yields and purities will vary depending on the specific reaction conditions and purification efficiency.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the t-butyl group at approximately 1.4 ppm. The repeating ethylene glycol units will show a complex multiplet in the region of 3.5-3.8 ppm. Signals corresponding to the protons adjacent to the hydroxyl and ester functionalities will also be present.[6]

  • ¹³C NMR: The carbon NMR spectrum will show a peak for the quaternary carbon of the t-butyl group around 80 ppm and the methyl carbons around 28 ppm. The repeating methylene (B1212753) carbons of the PEG chain will appear around 70 ppm. The carbonyl carbon of the ester will be observed further downfield.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing PEG compounds. The expected mass-to-charge ratio (m/z) would correspond to the molecular weight of this compound plus the mass of the ionizing agent (e.g., H⁺, Na⁺, K⁺).

High-Performance Liquid Chromatography (HPLC)

As described in the purification section, HPLC is also a primary tool for assessing the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity product.

Logical Relationships in Synthesis and Purification

Logical_Relationships cluster_logic Decision and Quality Control Flow Start Initiate Synthesis Reaction Perform Reaction Step Start->Reaction QC1 In-process Quality Control (TLC, LC-MS) Reaction->QC1 Decision1 Reaction Complete? QC1->Decision1 Decision1->Reaction No Purification Perform Purification Step Decision1->Purification Yes QC2 Purity Analysis (HPLC, NMR, MS) Purification->QC2 Decision2 Purity >98%? QC2->Decision2 FinalProduct Final Product Decision2->FinalProduct Yes Rework Rework/Re-purify Decision2->Rework No Rework->Purification

Caption: Logical flow for synthesis and quality control.

References

An In-depth Technical Guide on Hydroxy-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the molecular properties of Hydroxy-PEG14-t-butyl ester, a compound of interest for researchers and professionals involved in drug development and proteomics research.

Physicochemical Data

The fundamental molecular attributes of this compound are detailed in the table below.

PropertyValue
Molecular Weight 762.92 g/mol [1][2][3]
Molecular Formula C35H70O17[1][2][3]

Experimental Protocols

The determination of the molecular weight and formula of compounds like this compound typically involves standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination (General Protocol):

  • Sample Preparation: A small amount of the analyte is dissolved in a suitable volatile solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of formic acid to facilitate ionization.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like PEGs, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Mass Analysis: As the solvent evaporates from the droplets, ions of the analyte are released. These ions are then guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is plotted, and the peak corresponding to the molecular ion (or a common adduct) is used to confirm the molecular weight.

Elemental Analysis for Molecular Formula Determination (General Protocol):

  • Sample Combustion: A precisely weighed sample of the pure compound is heated to a high temperature in the presence of oxygen. This combustion process converts the elements into simple gaseous products (e.g., carbon to CO2, hydrogen to H2O).

  • Gas Separation and Detection: The combustion gases are passed through a system that separates them, often using gas chromatography. Detectors then measure the quantity of each gas produced.

  • Calculation of Elemental Composition: The mass of each element in the original sample is calculated from the amounts of the gaseous products.

  • Formula Derivation: The percentage composition of each element is used to determine the empirical formula. This, combined with the molecular weight obtained from mass spectrometry, allows for the determination of the precise molecular formula.

Visualizations

The following diagram illustrates the conceptual relationship between the overall molecule and its primary constituent parts.

G Molecular Composition of this compound A This compound C35H70O17 MW: 762.92 B Comprised of A->B C Hydroxyl Group (-OH) B->C D PEG14 Chain (-O(CH2CH2O)14-) B->D E t-butyl ester Group (-COOC(CH3)3) B->E

A diagram showing the constituent parts of the molecule.

References

A Technical Guide to Hydroxy-PEG14-t-butyl Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG14-t-butyl ester (CAS RN: 1186025-29-5), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document details its physicochemical properties, highlights its critical role in modern drug development—particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—and offers detailed, adaptable experimental protocols for its use. The guide aims to equip researchers with the necessary information for the effective application of this versatile linker in their work.

Introduction

This compound is a discrete PEG (dPEG®) linker that offers a balance of hydrophilicity and reactive functionality, making it a valuable tool in bioconjugation and pharmaceutical sciences.[1][2] Its structure comprises a 14-unit polyethylene glycol chain, which enhances the solubility and pharmacokinetic properties of conjugated molecules.[1][3] One terminus of the linker features a hydroxyl (-OH) group, available for further chemical modification, while the other end is a carboxylic acid protected by a t-butyl ester.[4] This protecting group can be selectively removed under acidic conditions to reveal a reactive carboxyl group, enabling sequential and controlled conjugation strategies.[4]

It is important to note that while the CAS number 1186025-29-5 is predominantly associated with this compound, it has also been linked in some commercial and technical literature to similar PEG derivatives with different numbers of ethylene (B1197577) glycol units (e.g., PEG12 or PEG24).[4][5] Researchers should, therefore, verify the specific chain length with the supplier.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are based on the 14-unit PEG chain structure.

PropertyValueReference(s)
CAS Number 1186025-29-5[6][7][8]
Molecular Formula C35H70O17[7]
Molecular Weight 762.92 g/mol [6][7]
Appearance White to off-white solid or liquid
Purity Typically ≥95%
Solubility Soluble in water, ethanol, DMF, DMSO, dichloromethane (B109758), acetonitrile[4][9]
Storage -20°C, under inert atmosphere, protected from moisture[4]

Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a versatile linker in several advanced therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

In ADC development, the PEG spacer enhances the solubility and stability of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3] The defined length of the PEG14 chain allows for precise control over the distance between the antibody and the cytotoxic drug, which can be critical for efficacy.[3]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.[10] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[10] PEG linkers, such as this compound, are widely used to improve the solubility and cell permeability of PROTACs. The flexibility and hydrophilicity of the PEG chain can facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]

Experimental Protocols

The following protocols are representative methodologies for the use of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Activation of the Terminal Hydroxyl Group

To conjugate the hydroxyl end of the linker, it must first be activated. A common method is the formation of an N-Hydroxysuccinimide (NHS) ester from a carboxylated intermediate. Since this compound already has a protected carboxyl group, this protocol would be for activating the hydroxyl group after converting it to a carboxylic acid, or for activating the deprotected carboxylic acid end. For activating the hydroxyl end, one could first react it with an appropriate reagent to introduce a reactive group. A more direct approach for this molecule is to utilize the deprotected carboxylic acid.

However, should the hydroxyl group need to be activated, a common strategy is tosylation or conversion to a mesylate, making it a good leaving group for subsequent nucleophilic substitution. A more direct activation for coupling to amines involves converting it to a p-nitrophenyl carbonate.

Protocol 4.1.1: Activation of Hydroxyl Group via p-Nitrophenyl Chloroformate

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add a non-nucleophilic base such as 4-dimethylaminopyridine (B28879) (DMAP) (1.2 equivalents).[11]

  • Activation: Slowly add p-nitrophenyl chloroformate (1.2 equivalents) dissolved in anhydrous DCM to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting activated PEG linker by column chromatography on silica (B1680970) gel.

Deprotection of the t-Butyl Ester

The t-butyl ester is a robust protecting group that can be removed under acidic conditions to reveal the carboxylic acid.[4]

Protocol 4.2.1: Acidic Deprotection

  • Dissolution: Dissolve the this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 2-5 hours. Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product.

  • Removal of Acid: Remove the DCM and TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • Isolation: The resulting carboxylic acid can often be used in the next step without further purification. If necessary, the product can be precipitated from cold diethyl ether.

Amide Bond Formation with the Deprotected Carboxylic Acid

The deprotected carboxylic acid can be coupled to a primary amine-containing molecule (e.g., a protein, or a linker attached to a PROTAC warhead) using standard peptide coupling reagents.[12]

Protocol 4.3.1: EDC/NHS Coupling

  • Dissolution and Activation: Dissolve the deprotected Hydroxy-PEG14-acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM). Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[12][13] Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.[12] For optimal activation, this step is often performed at a pH of 4.5-5.5.[13]

  • Coupling: Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture. If the activation was done at a low pH, adjust the pH to 7.2-7.5 for the coupling step.[12]

  • Reaction: Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.[12] Monitor the reaction by LC-MS.

  • Quenching: Quench any unreacted NHS-ester by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 10-50 mM.[12]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC.[12]

Mandatory Visualizations

Logical Workflow for Heterobifunctional Linker Application

cluster_start Starting Material cluster_deprotection Deprotection cluster_activation Activation cluster_conjugation1 Conjugation Step 1 cluster_activation2 Activation of -OH cluster_conjugation2 Conjugation Step 2 start This compound deprotection Acidic Deprotection (e.g., TFA) start->deprotection deprotected_linker Hydroxy-PEG14-acid deprotection->deprotected_linker activation Activation of -COOH (e.g., EDC/NHS) deprotected_linker->activation activated_linker Hydroxy-PEG14-NHS ester activation->activated_linker conjugation1 Amide Bond Formation activated_linker->conjugation1 molecule1 Molecule 1 (-NH2) molecule1->conjugation1 intermediate Intermediate Conjugate conjugation1->intermediate activation2 Activation of -OH (e.g., pNP-chloroformate) intermediate->activation2 activated_intermediate Activated Intermediate activation2->activated_intermediate conjugation2 Conjugation activated_intermediate->conjugation2 molecule2 Molecule 2 (-NH2) molecule2->conjugation2 final_product Final Bifunctional Conjugate conjugation2->final_product

Caption: General workflow for the sequential conjugation of two different molecules using this compound.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis cluster_linker Linker Preparation cluster_first_coupling First Coupling Reaction cluster_second_coupling Second Coupling Reaction cluster_final Final PROTAC linker_start This compound linker_deprotect Deprotection with TFA linker_start->linker_deprotect linker_acid Hydroxy-PEG14-acid linker_deprotect->linker_acid first_coupling EDC/NHS Coupling linker_acid->first_coupling e3_ligand E3 Ligase Ligand (with -NH2) e3_ligand->first_coupling intermediate E3 Ligand-Linker Intermediate first_coupling->intermediate hydroxyl_activation Activation of -OH (e.g., conversion to mesylate) intermediate->hydroxyl_activation poi_ligand Protein of Interest Ligand (with -NH2) second_coupling Nucleophilic Substitution poi_ligand->second_coupling hydroxyl_activation->second_coupling protac Final PROTAC Molecule second_coupling->protac purification Purification (HPLC) protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: A representative workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a well-defined, heterobifunctional linker that provides significant advantages in the development of complex therapeutic agents like ADCs and PROTACs. Its PEG backbone enhances solubility and biocompatibility, while the orthogonal protecting groups on its termini allow for controlled, sequential conjugation reactions. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this versatile molecule into their drug development pipelines, with the caveat that careful verification of the PEG chain length is advisable due to inconsistencies in the reporting of its associated CAS number.

References

Navigating the Stability of Hydroxy-PEG14-t-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG14-t-butyl ester is a heterobifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug delivery systems, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a hydroxyl group for further derivatization, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers significant versatility in the synthesis of complex biomolecules. Understanding the stability and optimal storage conditions of this reagent is paramount to ensure its integrity, reactivity, and the reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and generalized protocols for its handling and stability assessment.

Core Chemical Properties and Stability Profile

The stability of this compound is primarily dictated by its two key functionalities: the polyethylene glycol (PEG) backbone and the tert-butyl ester protecting group.

  • Polyethylene Glycol (PEG) Backbone : The PEG portion of the molecule imparts hydrophilicity and is generally considered to have excellent chemical stability under normal storage conditions. It is not prone to significant degradation in the absence of strong oxidizing agents or extreme temperatures.

  • Tert-butyl Ester Group : The t-butyl ester serves as a robust protecting group for the carboxylic acid. It exhibits high stability under basic and neutral conditions. However, it is designed to be labile under acidic conditions, which allows for the selective deprotection of the carboxylic acid for subsequent conjugation steps. This susceptibility to acid-catalyzed hydrolysis is the primary degradation pathway of concern for this molecule. Hydrolytic stability studies on similar compounds indicate that the ester bond can undergo slow hydrolysis under strongly acidic or basic conditions.

Recommended Storage and Handling

Proper storage and handling are critical to prevent premature degradation and maintain the quality of this compound.

ParameterRecommendation
Temperature Long-term (months to years): Store in a freezer at or below -20°C. One source suggests stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1]
Short-term (days to weeks): Refrigeration at 2-8°C is acceptable.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric contaminants.
Light Keep in a dark place, protected from light, to prevent any potential photolytic degradation.
Handling Use personal protective equipment, including gloves and safety glasses. Wash hands thoroughly after handling.[2]
Form For optimal stability, it is recommended to store the compound in its solid form. If solutions are prepared, they should be used promptly or stored at low temperatures.

Potential Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the t-butyl ester to yield the corresponding carboxylic acid and tert-butanol. This reaction is intentionally employed during synthesis for deprotection but can occur slowly under improper storage or experimental conditions.

G Hydroxy-PEG14-t-butyl_ester This compound Hydroxy-PEG14-acid Hydroxy-PEG14-carboxylic acid Hydroxy-PEG14-t-butyl_ester->Hydroxy-PEG14-acid Hydrolysis t_butanol tert-Butanol Hydroxy-PEG14-t-butyl_ester->t_butanol Hydrolysis H_plus H+ (Acidic Conditions) H_plus->Hydroxy-PEG14-t-butyl_ester

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

While specific stability data for this compound is not extensively published, the following generalized protocols can be adapted for its stability assessment through forced degradation studies. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Study Workflow

This workflow outlines the steps to assess the stability of this compound under various stress conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Degradation (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (e.g., UV/Vis light) A->F G Time-Point Sampling B->G C->G D->G E->G F->G H Neutralization (for B & C) G->H I Analytical Testing (e.g., HPLC-MS, NMR) H->I J Data Analysis and Degradation Profiling I->J

Caption: General workflow for a forced degradation study.

Methodology for Forced Degradation Studies
  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.

  • Stress Conditions :

    • Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress : Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress : Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time-Point Sampling : At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

  • Sample Quenching/Neutralization : For acidic and basic hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analytical Method : Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow for the separation and identification of the parent compound and any degradation products.

  • Data Analysis : Quantify the amount of remaining parent compound and the formation of any degradants over time to determine the degradation rate under each condition.

Conclusion

This compound is a valuable tool in modern drug discovery and bioconjugation. Its stability is largely dependent on the integrity of the acid-labile t-butyl ester group. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, researchers can ensure the long-term viability of this reagent. For critical applications, it is advisable to perform in-house stability assessments using forced degradation studies to establish a comprehensive understanding of its degradation profile under specific experimental conditions. This proactive approach will contribute to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of Hydroxy-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of Hydroxy-PEG14-t-butyl ester. This heterobifunctional polyethylene (B3416737) glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and materials science, offering a terminal hydroxyl group for further functionalization and a t-butyl protected carboxylic acid. The information presented herein is curated to assist researchers in the effective utilization and analysis of this compound.

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70 - 3.55m~52H-O-CH₂-CH₂-O- (PEG backbone)
~3.64t2HHO-CH₂-
~3.58t2H-CH₂-CH₂-O-C(O)-
~2.45t2H-O-CH₂-CH₂-C(O)-
1.44s9H-C(CH₃)₃

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172C=O (ester)
~80.5-C(CH₃)₃
~72.5HO-CH₂-
~70.5-O-CH₂-CH₂-O- (PEG backbone)
~68.0-CH₂-O-C(O)-
~61.5HO-CH₂-CH₂-
~35.5-CH₂-C(O)-
~28.0-C(CH₃)₃

Table 3: Representative Mass Spectrometry Data for this compound

m/zIon Type
[M+Na]⁺Molecular ion peak with sodium adduct
[M+K]⁺Molecular ion peak with potassium adduct
Series of peaks separated by 44.03 DaCharacteristic fragmentation of the PEG chain (-CH₂-CH₂-O-)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of Hydroxy-PEG-t-butyl ester derivatives. These are generalized procedures that can be adapted for the specific synthesis of the 14-unit PEG chain.

1. Synthesis of Hydroxy-PEG-t-butyl Ester

This procedure describes a common method for the synthesis of heterobifunctional PEGs.

  • Materials: Polyethylene glycol (HO-PEG-OH, appropriate molecular weight), tert-butyl acrylate (B77674), sodium hydride (NaH), dry tetrahydrofuran (B95107) (THF).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting polyethylene glycol in dry THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a molar equivalent of sodium hydride to the solution to deprotonate one of the terminal hydroxyl groups. Stir the reaction mixture at 0 °C for 1 hour.

    • Add a molar equivalent of tert-butyl acrylate dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

2. Purification of PEGylated Compounds

Purification of PEG derivatives can be challenging due to their physical properties. Column chromatography is a common method.

  • Method: Flash column chromatography on silica (B1680970) gel.

  • Eluent System: A gradient of methanol (B129727) in dichloromethane or chloroform (B151607) is typically effective. For compounds with free amino groups, the addition of a small amount of aqueous ammonia (B1221849) (e.g., 1%) to the eluent can improve separation. For compounds with free carboxylic acids, adding a small amount of formic acid (e.g., 1-2%) can be beneficial.

  • Monitoring: Thin-layer chromatography (TLC) can be used to monitor the separation. Staining with potassium permanganate (B83412) or iodine can help visualize the PEG-containing compounds.

3. NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: The characteristic peaks of the PEG backbone, the terminal hydroxyl group, and the t-butyl ester group should be identified and integrated to confirm the structure and purity.

4. Mass Spectrometric Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the identity of PEG derivatives.

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques for analyzing PEG compounds.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Analysis: The mass spectrum of a PEG compound will typically show a distribution of peaks corresponding to the different chain lengths, often with sodium or potassium adducts. The repeating unit of ethylene (B1197577) glycol (44.03 Da) will be a characteristic feature of the spectrum.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (HO-PEG14-OH, t-butyl acrylate) Reaction Williamson Ether Synthesis (or similar) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Column Column Chromatography Crude->Column Fractions Fraction Collection Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure Pure Product Evaporation->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR MS Mass Spectrometry (ESI or MALDI) Pure->MS Data Spectroscopic Data Analysis NMR->Data MS->Data

Caption: General workflow for the synthesis and characterization of this compound.

Deprotection of the t-Butyl Ester

The t-butyl ester is a protecting group that can be removed under acidic conditions to reveal the carboxylic acid.

Deprotection_Pathway Start This compound Acid Acidic Conditions (e.g., TFA in DCM) Start->Acid Deprotection Product Hydroxy-PEG14-acid Acid->Product Byproduct Isobutylene + t-butanol Acid->Byproduct

Caption: Reaction pathway for the deprotection of the t-butyl ester group.

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one that binds the target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[1][2] This linker is far from a passive spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and overall drug-like properties.[2][3] Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a foundational tool in PROTAC design, offering a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[4][5]

PEG linkers are chains composed of repeating ethylene (B1197577) glycol units.[2] Their prevalence in PROTAC design stems from their inherent hydrophilicity, flexibility, and biocompatibility.[4][6] These characteristics directly address a major challenge in PROTAC development: the large, complex, and often lipophilic nature of the final molecule, which frequently leads to poor aqueous solubility and limited cell permeability, falling outside of traditional "drug-like" chemical space.[1][5] By providing a hydrophilic and flexible bridge, PEG linkers can significantly improve a PROTAC's physicochemical properties and optimize the geometry required for efficient ternary complex formation—the crucial first step in the degradation cascade.[7][8]

This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental processes.

Core Principles of PEG Linkers in PROTACs

The strategic incorporation of PEG linkers allows for the fine-tuning of multiple biopharmaceutical properties:

  • Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of the PROTAC molecule.[4][6] This is critical for preventing aggregation and ensuring bioavailability. According to statistical analysis of published PROTACs, approximately 54% utilize PEG as a linker component, underscoring its importance in addressing solubility challenges.[6]

  • Modulated Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[1] This "molecular chameleonicity" can shield the PROTAC's polar surface area, presenting a less polar face to the lipid bilayer and facilitating cell entry.[1] However, an optimal balance must be struck, as excessively long PEG chains can lead to decreased cellular uptake.[1]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[7] A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously.[3] Conversely, a linker that is too long can lead to unproductive binding modes and an entropic penalty.[7] The optimal linker length, often determined empirically, properly orients the POI and E3 ligase to facilitate efficient ubiquitin transfer.[3][7]

Data Presentation: Quantitative Impact of PEG Linkers

The optimization of a PROTAC's linker is a crucial step in its development, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[3] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table presents a comparative analysis of hypothetical BRD4-targeting PROTACs, composed of the JQ1 warhead and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
BRD4-PEG3JQ1-PEG3-VHL50851.5
BRD4-PEG4JQ1-PEG4-VHL25>951.2
BRD4-PEG5 JQ1-PEG5-VHL 15 >95 1.0
BRD4-PEG6JQ1-PEG6-VHL30900.8

Note: Data is illustrative and synthesized from trends reported in the literature.[9] DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key indicators of a PROTAC's potency and efficacy, respectively. Papp (apparent permeability coefficient) is a measure of cell permeability.

Table 2: Impact of Linker Length on TBK1 Degradation

This table summarizes published data on a series of PROTACs targeting Tank-binding kinase 1 (TBK1), demonstrating the requirement for a minimum linker length to achieve degradation.

PROTAC LinkerLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether Mix< 12No Degradation-
Alkyl/Ether Mix21396
Alkyl/Ether Mix2929276

Data compiled from published research on TBK1 degraders.[10] This study highlights that while a range of longer linkers can be effective, there is often an optimal length for maximum potency.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex biological pathways and experimental procedures integral to PROTAC research.

PROTAC_Mechanism_of_Action cluster_binding POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC E3 E3 Ligase PROTAC->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow Design 1. Rational Design (Warhead, Linker, E3 Ligand) Synthesis 2. Chemical Synthesis (PROTAC Library) Design->Synthesis Biochem 3. Biochemical & Biophysical Assays (Binding, Ternary Complex Formation) Synthesis->Biochem Cellular 4. Cell-Based Assays (Degradation, Permeability, Viability) Biochem->Cellular InVivo 5. In Vivo Evaluation (PK/PD, Efficacy) Cellular->InVivo

A typical workflow for PROTAC design and evaluation.

Linker_Properties_Influence Linker PEG Linker Properties Length Length Linker->Length Flex Flexibility Linker->Flex Hydro Hydrophilicity Linker->Hydro Ternary Ternary Complex Stability & Geometry Length->Ternary Permeability Cell Permeability Flex->Permeability Flex->Ternary Solubility Solubility Hydro->Solubility Hydro->Permeability Efficacy Degradation Efficacy (DC₅₀ / Dₘₐₓ) Ternary->Efficacy

Logical relationship of PEG linker properties and their influence.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of an Amide-Linked PROTAC via Sequential Coupling

This protocol describes a common synthetic route for coupling a carboxylic acid-functionalized component (e.g., POI ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component (e.g., E3 ligase ligand).

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard glassware for organic synthesis under a nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.[4]

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[4]

    • Add Amine-PEGn-Boc to the reaction mixture.[4]

    • Stir the reaction at room temperature overnight.[4]

    • Monitor the reaction progress by LC-MS.[4]

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Component A-PEGn-Boc).[4]

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc from Step 1

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.[4]

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.[4]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.[4]

    • Monitor deprotection by LC-MS.[4]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH₂) is often used in the next step without further purification.[4]

Step 3: Final Amide Coupling

  • Procedure:

    • Follow the procedure outlined in Step 1, using the deprotected amine (Component A-PEGn-NH₂) and the second carboxylic acid-functionalized component (Component B-COOH, e.g., E3 ligase ligand) as the coupling partners.[4]

    • After workup, purify the final PROTAC by preparative HPLC to obtain the desired product.[4]

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.[1][11]

  • Materials and Reagents:

    • Cell Line expressing the POI (e.g., HeLa, MDA-MB-231)[1]

    • PROTAC stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer apparatus

    • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate and imaging system

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1] Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[1][11]

    • Cell Lysis: After treatment, aspirate the medium and wash cells once with ice-cold PBS.[1] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][11]

    • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.[1] Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[11]

    • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[1] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel.[1]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.[11]

    • Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again three times with TBST.[1]

    • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1] Quantify band intensities using densitometry software, normalizing the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC₅₀ and Dₘₐₓ values.[11]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid-infused artificial membrane, providing a measure of a compound's likely permeability.

  • Materials and Reagents:

    • PAMPA "sandwich" plates (a 96-well filter donor plate and a 96-well acceptor plate)

    • Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)[11]

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • PROTAC stock solution in DMSO

    • UV-transparent 96-well plate for analysis

    • Plate reader capable of UV-Vis absorbance measurements

  • Procedure:

    • Prepare Solutions: Prepare the PROTAC test solutions by diluting the DMSO stock into the aqueous buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <5%).[11]

    • Coat Membrane: Gently dispense 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate, taking care not to puncture it.[11]

    • Assemble Plate: Add 300 µL of aqueous buffer to each well of the acceptor plate.[11] Add 150 µL of the PROTAC test solution to each well of the donor plate.[11]

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".[11]

    • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 10-20 hours).[11]

    • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells, as well as in a reference standard (representing the initial concentration), using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[11]

    • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / [(Vₐ + Vd) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.

Conclusion and Future Outlook

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in computational modeling, combined with robust biophysical and cellular assays, will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will empower the design of next-generation PROTACs with superior potency, selectivity, and pharmacokinetic profiles, ultimately accelerating their journey to the clinic.

References

The Strategic Role of t-Butyl Esters in Advanced PEGylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include enhanced solubility, prolonged circulation half-life, reduced immunogenicity, and protection from enzymatic degradation.[1][2] The design of PEGylation reagents often requires a sophisticated chemical strategy, particularly the use of protecting groups to ensure selective and efficient conjugation. Among these, the tert-butyl (t-butyl) ester stands out as a critical component for protecting carboxylic acid functionalities. This guide provides a comprehensive overview of the role, chemistry, and application of t-butyl esters in modern PEGylation reagents.

The Core Function: A Chemically Stable and Selectively Removable Mask

The primary role of the t-butyl ester in PEGylation reagents is to act as a temporary protecting group for a carboxylic acid moiety.[3][4] Many PEG linkers are designed to be heterobifunctional, meaning they have two different reactive ends to connect two different molecules, such as a drug and a targeting ligand.[1][5] If one of these reactive ends is a carboxylic acid, it must be "masked" or protected to prevent it from reacting prematurely during the conjugation of the other end of the PEG linker (e.g., an amine-reactive NHS ester).[1][3]

The t-butyl ester is ideal for this purpose due to its unique chemical properties:

  • Stability: It is highly stable under a wide range of conditions, including basic and neutral environments, and is resistant to many nucleophiles and reducing agents.[3][4] This stability ensures that the protected carboxylic acid remains intact during purification and the initial conjugation steps.

  • Selective Cleavage: The t-butyl ester can be selectively removed (deprotected) under specific, mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free carboxylic acid.[4][6][7] This regenerated carboxyl group is then available for a second conjugation reaction.

This protection-deprotection strategy allows for a controlled, sequential approach to synthesizing complex bioconjugates.[1]

Chemical Synthesis and Deprotection Workflow

The synthesis of a typical heterobifunctional PEG reagent involving a t-butyl ester protected carboxyl group and a free amine group follows a logical workflow. This process enables the sequential conjugation of different molecules.

Caption: Workflow for synthesis and application of a t-butyl ester PEG reagent.

The Deprotection Mechanism: Acid-Catalyzed Cleavage

The cleavage of the t-butyl ester is a classic example of an acid-catalyzed hydrolysis reaction that proceeds via a stable tertiary carbocation intermediate.

Caption: Acid-catalyzed deprotection mechanism of a t-butyl ester.

The tert-butyl cation generated is highly reactive and can potentially lead to side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan).[7] To prevent this, "scavenger" molecules like triisopropylsilane (B1312306) (TIS) are often included in the cleavage cocktail to trap the cation.[7]

Experimental Protocols

Protocol 1: Synthesis of an Amino-PEG-t-Butyl Ester Reagent

This protocol is a generalized representation. Specific conditions may vary based on the PEG chain length and desired purity.

  • Monotosylation of PEG-diol: Dissolve PEG-diol (1 eq.) in dichloromethane (B109758) (DCM). Cool to 0°C and add p-toluenesulfonyl chloride (1 eq.) and triethylamine (B128534) (1.1 eq.). Stir overnight at room temperature.

  • Azide (B81097) Substitution: Dissolve the purified PEG-tosylate in DMF and add sodium azide (NaN3, 3 eq.). Heat the reaction to 80-100°C for 12-24 hours.

  • Reduction to Amine: Dissolve the PEG-azide in methanol (B129727) and add a catalyst such as Pd/C. Hydrogenate under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • t-Butylation: Dissolve the resulting Amino-PEG-Hydroxyl in anhydrous THF. Add sodium hydride (NaH, 1.2 eq.) at 0°C and stir for 30 minutes. Add t-butyl bromoacetate (B1195939) (1.2 eq.) and allow the reaction to warm to room temperature and stir for 24 hours.

  • Purification: Quench the reaction with water and extract the product with DCM. Purify the final Amino-PEG-t-butyl ester product using column chromatography on silica (B1680970) gel.[3] Characterize using ¹H NMR and mass spectrometry.[3]

Protocol 2: Standard Deprotection of a t-Butyl Ester from a PEG Conjugate

This protocol is a standard procedure for cleaving the t-butyl group to reveal the carboxylic acid.[7]

  • Preparation: Dissolve the t-butyl ester-PEG conjugate in a suitable solvent like dichloromethane (DCM).

  • Cleavage Reaction: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 1:1 DCM/TFA mixture).[6][8] For acid-sensitive substrates, a "scavenger cocktail" (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) should be used instead.[7]

  • Reaction Monitoring: Stir the mixture at room temperature for 2-5 hours.[6][7] The reaction progress can be monitored by HPLC or by ¹H NMR, observing the disappearance of the characteristic t-butyl singlet peak around 1.4-1.5 ppm.[7]

  • Work-up: Remove the TFA and DCM under reduced pressure (rotoevaporation).

  • Product Isolation: Dissolve the residue in a minimal amount of DCM and precipitate the deprotected PEG product by adding it to a large volume of cold diethyl ether.[7]

  • Purification: Collect the precipitate by centrifugation or filtration. Further purification can be achieved by dialysis, size-exclusion chromatography (SEC), or repeated precipitations to remove any remaining impurities or scavenger byproducts.[7]

Quantitative Data and Applications

The efficiency of PEGylation and the stability of the t-butyl ester linkage are critical for successful drug development. The data below, compiled from various sources, illustrates typical outcomes.

ParameterCondition / ReagentValue / ResultReference
Synthesis Yield Ugi reaction with bis-COOH-PEG (Mn=2000 Da) and t-butyl isocyanide95%[6]
Deprotection Yield Ugi product in DCM/TFA (1:1) for 5h at RT93%[6]
Deprotection Yield Boc-protected L-γ-methyleneglutamic acid tert-butyl ester with 3M HCl85%[9]
Deprotection Yield Boc-protected L-γ-methyleneglutamic acid tert-butyl ester with TFA/anisole98%[9]
Cleavage Time Standard TFA-mediated cleavage2-5 hours[7]
¹H NMR Signal t-Butyl protons in CDCl3Singlet at ~1.45 ppm[6]

Alternative Deprotection Methods

While TFA is the most common reagent for t-butyl ester cleavage, its harsh acidity can be detrimental to sensitive biomolecules. Researchers have developed alternative, milder methods for specific applications.

MethodReagentsKey FeaturesReference
Lewis Acid Catalysis Zinc Bromide (ZnBr₂) in DCMMilder conditions; can offer selectivity over other acid-labile groups like N-Boc under specific circumstances.[10][11][12]
Thermolytic Cleavage Heating in fluorinated alcohols (TFE or HFIP)Non-acidic; product recovered by simple solvent evaporation.[13][14]
Enzymatic Cleavage Lipases (e.g., CAL-A) or EsterasesExtremely mild (neutral pH, room temp); highly selective, leaving other protecting groups intact.[15]
Aqueous Phosphoric Acid H₃PO₄ in waterEnvironmentally benign and selective; tolerates many other protecting groups.[16]

Conclusion

The t-butyl ester is a cornerstone of modern PEGylation chemistry, providing a robust and reliable method for protecting carboxylic acids. Its stability under common reaction conditions, combined with its clean and efficient removal under specific acidic protocols, enables the precise, stepwise construction of complex and multifunctional bioconjugates. This control is paramount in the development of next-generation drug delivery systems, antibody-drug conjugates, and other advanced therapeutics. The availability of both harsh and mild deprotection methods further enhances the versatility of the t-butyl ester, making it an indispensable tool for researchers and drug developers in the field of bioconjugation.

References

The Lynchpin of Bioconjugation: A Technical Guide to Hydroxy-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the covalent linkage of molecules to proteins, peptides, or oligonucleotides—a process known as bioconjugation—has become a cornerstone of innovation. The choice of a chemical linker is paramount, profoundly influencing the stability, solubility, pharmacokinetics, and overall efficacy of the resulting conjugate. Among the diverse array of available linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives have gained prominence. This technical guide provides an in-depth exploration of Hydroxy-PEG14-t-butyl ester, a versatile linker increasingly employed in the development of sophisticated therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

This compound is a heterobifunctional linker featuring a terminal hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid, separated by a 14-unit polyethylene glycol chain. This unique architecture offers a strategic advantage in multi-step bioconjugation strategies. The hydroxyl group provides a stable and versatile handle for initial conjugation or surface attachment, while the t-butyl ester serves as a robust protecting group for the carboxylic acid.[1] This acid can be selectively deprotected under specific acidic conditions to reveal a reactive carboxyl group for subsequent coupling reactions.[2]

The central PEG14 chain is not merely a spacer; its hydrophilic nature is critical for enhancing the aqueous solubility of often-hydrophobic drug payloads, thereby mitigating aggregation and improving the pharmacokinetic profile of the final bioconjugate.[3][4] The discrete length of the PEG chain allows for precise control over the spatial separation between the conjugated molecules, a crucial factor in optimizing biological activity.[5]

This guide will delve into the core mechanism of action of this compound in bioconjugation, present quantitative data on the impact of PEG linker length, and provide detailed experimental protocols for its application in ADC and PROTAC synthesis.

Core Mechanism of Action

The utility of this compound in bioconjugation stems from its three key components: the hydroxyl group, the PEG14 linker, and the t-butyl ester protected carboxyl group. The bioconjugation process is a sequential and controlled series of chemical reactions, leveraging the distinct reactivity of the terminal functional groups.

  • Initial Functionalization via the Hydroxyl Group: The terminal hydroxyl group is a versatile nucleophile that can be activated or directly reacted to form a stable covalent bond.[6] Common activation strategies include conversion to a more reactive species such as a tosylate, mesylate, or a 4-nitrophenyl carbonate, which can then react with nucleophiles like amines or thiols on the biomolecule.[7] Alternatively, the hydroxyl group can directly react with isocyanates to form carbamate (B1207046) linkages or with activated carboxylic acids (e.g., NHS esters) to form ester bonds.[8]

  • Deprotection of the t-butyl Ester: Following the initial conjugation, the t-butyl ester protecting group on the distal end of the PEG linker is removed to expose the carboxylic acid. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][9] The reaction proceeds through the cleavage of the C-O bond, releasing isobutylene (B52900) and the free carboxylic acid.[10] This step is crucial as it allows for the subsequent conjugation of a second molecule of interest.

  • Second Conjugation via the Carboxylic Acid: The newly deprotected carboxylic acid can be activated to facilitate its reaction with a nucleophilic group on the second molecule. A widely used method is the activation to an N-hydroxysuccinimide (NHS) ester using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[11][12] This activated NHS ester readily reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.[12]

This stepwise approach allows for the precise and controlled assembly of complex bioconjugates.

Quantitative Data on PEG Linker Properties

The length of the PEG linker is a critical parameter that influences the physicochemical and pharmacokinetic properties of a bioconjugate. While specific data for a PEG14 linker is not always explicitly available in comparative studies, the following tables summarize data for a range of PEG linker lengths, allowing for an informed estimation of the expected properties of a PEG14-containing conjugate. The general trend indicates that longer PEG chains enhance solubility and prolong circulation half-life.[4][13]

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6~4.00.47Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.[4]
PEG Linker LengthHalf-Life (t½) in minFold Extension vs. No PEGReference Molecule
No PEG19.61.0ZHER2-SMCC-MMAE
PEG4k (approx. 90 units)49.22.5ZHER2-PEG4K-MMAE
PEG10k (approx. 227 units)219.011.2ZHER2-PEG10K-MMAE
Data from a study on affibody-drug conjugates.[14]

Experimental Protocols

The following are detailed methodologies for the use of this compound in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines a two-stage process for conjugating a drug payload to an antibody using this compound.

Stage 1: Conjugation of the Linker to the Drug Payload

  • Activation of Drug's Carboxylic Acid (if applicable):

    • Dissolve the drug payload containing a carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous Dimethylformamide (DMF).

    • Add Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Coupling to the Linker's Hydroxyl Group:

    • To the activated drug solution, add this compound (1.1 eq).

    • Add a suitable base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), to catalyze the reaction.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker-t-butyl ester conjugate by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Stage 2: Conjugation to the Antibody

  • Deprotection of the t-butyl Ester:

    • Dissolve the purified drug-linker-t-butyl ester conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[2]

    • Stir the solution at room temperature for 1-3 hours.[6]

    • Monitor the deprotection by LC-MS.

    • Remove the solvent and excess TFA by rotary evaporation. The resulting drug-linker-acid is often used directly in the next step.

  • Activation of the Linker's Carboxylic Acid:

    • Dissolve the drug-linker-acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.1 eq) and stir at room temperature for 4-6 hours to form the drug-linker-NHS ester.

  • Conjugation to the Antibody:

    • Prepare the antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of the drug-linker-NHS ester solution (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).[11]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.

    • Remove the unreacted drug-linker by dialysis or gel filtration (e.g., Sephadex G-25 column).

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Synthesis of a PROTAC

This protocol describes a modular approach to synthesizing a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to the this compound linker.

  • Coupling of the First Ligand (e.g., E3 Ligase Ligand with an Amine):

    • Activation of the Linker's Hydroxyl Group: This step is often not necessary if the ligand has a carboxylic acid. If the ligand has an amine, the linker's hydroxyl group would first need to be converted to a reactive group (e.g., a tosylate or by using a di-acid spacer). For this protocol, we assume the first ligand has a carboxylic acid.

    • Amide Coupling: Dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Purify the E3-ligase-linker-t-butyl ester conjugate by preparative HPLC.

  • Deprotection of the t-butyl Ester:

    • Dissolve the purified E3-ligase-linker-t-butyl ester in a solution of 20-50% (v/v) TFA in DCM at 0°C.[6]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting E3-ligase-linker-acid is typically used without further purification.

  • Coupling of the Second Ligand (e.g., Target Protein Ligand with an Amine):

    • Dissolve the E3-ligase-linker-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature for pre-activation.

    • Add the target protein ligand with an amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine) to remove excess reagents.

    • Dry the organic layer, concentrate, and purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the ADC and PROTAC synthesis protocols.

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Drug-Linker Synthesis cluster_stage2 Stage 2: Antibody Conjugation Drug-COOH Drug with Carboxylic Acid Activate_Drug Activate Drug (e.g., with NHS/DCC) Drug-COOH->Activate_Drug Couple_Linker Couple to Linker's -OH Group Activate_Drug->Couple_Linker Linker This compound Linker->Couple_Linker Purify_DL Purify Drug-Linker (t-butyl protected) Couple_Linker->Purify_DL Deprotect Deprotect t-butyl Ester (TFA/DCM) Purify_DL->Deprotect Activate_Linker Activate Linker's -COOH (e.g., NHS/DCC) Deprotect->Activate_Linker Conjugate_Ab Conjugate to Antibody Activate_Linker->Conjugate_Ab Antibody Antibody with -NH2 Groups Antibody->Conjugate_Ab Purify_ADC Purify and Characterize ADC Conjugate_Ab->Purify_ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow Ligand1_COOH Ligand 1 with Carboxylic Acid Couple_Ligand1 Couple Ligand 1 to Linker (HATU/DIPEA) Ligand1_COOH->Couple_Ligand1 Linker This compound Linker->Couple_Ligand1 Purify_Int1 Purify Ligand1-Linker (t-butyl protected) Couple_Ligand1->Purify_Int1 Deprotect Deprotect t-butyl Ester (TFA/DCM) Purify_Int1->Deprotect Activate_Linker Activate Linker's -COOH (HATU/DIPEA) Deprotect->Activate_Linker Couple_Ligand2 Couple Ligand 2 Activate_Linker->Couple_Ligand2 Ligand2_NH2 Ligand 2 with Amine Ligand2_NH2->Couple_Ligand2 Purify_PROTAC Purify and Characterize PROTAC Couple_Ligand2->Purify_PROTAC

Caption: Workflow for Proteolysis-Targeting Chimera (PROTAC) synthesis.

Conclusion

This compound stands out as a highly valuable and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, enables the precise and controlled synthesis of complex biomolecules with enhanced therapeutic potential. The ability to perform sequential conjugations by exploiting the orthogonal reactivity of the hydroxyl and protected carboxyl groups provides researchers with a robust strategy for developing next-generation ADCs, PROTACs, and other targeted therapies. As the demand for more sophisticated and effective biotherapeutics continues to grow, the strategic implementation of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG14-t-butyl ester in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG14-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for use in solid-phase synthesis, particularly for the C-terminal modification of peptides and other biomolecules. The incorporation of a PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. This linker features a hydroxyl group for attachment to a solid support and a t-butyl ester-protected carboxylic acid, which can be deprotected under acidic conditions to allow for further conjugation or to yield a C-terminal PEGylated acid upon cleavage from the resin.

These application notes provide a detailed guide for the use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).

Key Features and Applications

  • C-Terminal PEGylation: Enables the introduction of a discrete PEG chain at the C-terminus of a synthetic peptide, potentially improving its pharmacological profile.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic peptides, aiding in both the synthesis and purification processes.[1]

  • Reduced Aggregation: The PEG linker can disrupt interchain aggregation during solid-phase synthesis, which is particularly beneficial for long or difficult sequences.

  • Bioconjugation Handle: After deprotection, the terminal carboxylic acid can be used for the attachment of other molecules, such as fluorescent labels, targeting ligands, or cytotoxic drugs.

  • Orthogonal Protection: The t-butyl ester is stable to the basic conditions used for Fmoc group removal, allowing for standard Fmoc/tBu SPPS protocols.

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the immobilization of the hydroxyl group of the PEG linker to a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile and allows for the mild cleavage of the final PEGylated peptide.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin in anhydrous DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (2 equivalents relative to resin loading) in anhydrous DCM. Add DIPEA (4 equivalents relative to resin loading).

  • Add the solution to the swollen resin and shake the mixture at room temperature for 2-4 hours.

  • To cap any remaining unreacted chlorotrityl groups, add MeOH (1 mL/g of resin) and shake for 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • The loading of the PEG linker can be determined by gravimetric analysis (weight gain) or by cleaving a small amount of the resin-bound linker and analyzing the supernatant by HPLC.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) on PEG-Functionalized Resin

This protocol outlines the standard steps for elongating the peptide chain on the this compound-functionalized resin.

Materials:

  • This compound functionalized resin (from Protocol 1)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution in DMF (typically 20% v/v)

  • Dichloromethane (DCM)

General Synthesis Cycle:

  • Swell the Resin: Swell the PEG-functionalized resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HBTU/DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, recoupling may be necessary.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 3: Deprotection of the t-Butyl Ester and Cleavage from Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the t-butyl ester and other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-PEG-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the final peptidyl-PEG-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel (typically 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

Purification:

The crude PEGylated peptide can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 or C8 column, depending on the hydrophobicity of the peptide.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient of mobile phase B is used to elute the peptide. The gradient will need to be optimized for each specific peptide.

Analysis:

The purity and identity of the final PEGylated peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical C-terminally PEGylated decapeptide using this compound. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Resin Loading and Peptide Synthesis Parameters

ParameterValueNotes
Resin Type2-Chlorotrityl chloride
Initial Resin Loading1.0 mmol/g
PEG Linker Loading0.5 - 0.7 mmol/gDetermined by gravimetric analysis.
Synthesis Scale0.1 mmol
Fmoc-Amino Acid Equivalents4 eq.Relative to the PEG linker loading.
Coupling ReagentHBTU (3.9 eq.) / DIPEA (8 eq.)
Coupling Time1 hourPer amino acid.
Fmoc Deprotection20% Piperidine in DMF2 x 10 min treatments.

Table 2: Cleavage and Purification Results

ParameterResultNotes
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Cleavage Time2 hours
Crude Peptide Yield75 - 90%Based on the initial PEG linker loading.
Crude Purity (by HPLC)50 - 70%Purity can be influenced by the peptide sequence and PEGylation.[1]
Purified Yield20 - 40%After preparative RP-HPLC.
Final Purity (by HPLC)>95%
Final Product IdentityConfirmed by Mass SpectrometryExpected mass should be calculated and compared with the observed mass.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin 2-CTC Resin SwellResin Swell Resin (DCM) Resin->SwellResin CouplePEG Couple Hydroxy-PEG14- t-butyl ester SwellResin->CouplePEG CapResin Cap Resin (MeOH) CouplePEG->CapResin WashDry Wash and Dry CapResin->WashDry PEGResin PEG-Functionalized Resin WashDry->PEGResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) PEGResin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/DIPEA) Deprotection->Coupling Wash Wash Coupling->Wash Cycle Repeat n times Wash->Cycle Cycle->Deprotection Cleave Cleavage from Resin (TFA/TIS/H₂O) Cycle->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate CrudePeptide Crude PEGylated Peptide Isolate->CrudePeptide Purify Preparative RP-HPLC CrudePeptide->Purify Analyze Analytical RP-HPLC & Mass Spectrometry Purify->Analyze PurePeptide Pure PEGylated Peptide Analyze->PurePeptide

Caption: Experimental workflow for the solid-phase synthesis of a C-terminally PEGylated peptide.

signaling_pathway Start This compound ResinAttachment Attachment to Solid Support (e.g., 2-CTC Resin) Start->ResinAttachment Hydroxyl Group Reaction PeptideElongation Fmoc-Based Peptide Synthesis ResinAttachment->PeptideElongation Standard SPPS Cycles Cleavage Acidic Cleavage (TFA-based) PeptideElongation->Cleavage Simultaneous Cleavage and Deprotection Product C-Terminally PEGylated Peptide with a Free Carboxylic Acid Cleavage->Product t-Butyl Ester Deprotection Conjugation Further Bioconjugation Product->Conjugation Carboxylic Acid Activation

Caption: Logical relationship of the key steps in utilizing this compound.

References

Application Notes and Protocols: Conjugating Hydroxy-PEG14-t-butyl ester to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process involves the covalent attachment of PEG chains to a protein, which can improve its pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume.[1][2] This modification can lead to a longer circulating half-life, reduced immunogenicity, and enhanced stability.

This document provides a detailed protocol for the conjugation of Hydroxy-PEG14-t-butyl ester to proteins. This specific PEG linker is a heterobifunctional molecule featuring a terminal hydroxyl group and a t-butyl ester protected carboxylic acid.[3][4] The protocol will focus on the activation of the terminal hydroxyl group for subsequent conjugation to primary amines (N-terminus and lysine (B10760008) residues) on the target protein.[5]

Principle of the Method

The conjugation of this compound to a protein is a multi-step process. The terminal hydroxyl group of the PEG linker is not sufficiently reactive to directly form a stable bond with protein functional groups.[6][7] Therefore, it must first be activated. A common method for activating hydroxyl groups is the use of N,N'-disuccinimidyl carbonate (DSC), which converts the hydroxyl group into a succinimidyl carbonate. This activated PEG can then react with primary amines on the protein to form a stable carbamate (B1207046) linkage.[8]

The t-butyl ester group on the other end of the PEG linker serves as a protecting group for a carboxylic acid.[3][4] This group is stable under the conditions used for the hydroxyl group activation and amine conjugation. It can be deprotected later using strong acidic conditions (e.g., trifluoroacetic acid) to reveal a free carboxylic acid, which can then be used for subsequent conjugation to another molecule if desired.[9] This application note will focus on the initial conjugation through the hydroxyl group.

Materials and Reagents

Reagent Supplier Purpose
This compounde.g., Sigma-Aldrich, BroadPharmPEGylation Reagent
Target Protein-Protein to be PEGylated
N,N'-Disuccinimidyl carbonate (DSC)e.g., Sigma-AldrichActivating Agent
Anhydrous Acetonitrile (ACN)e.g., Thermo Fisher ScientificSolvent
Anhydrous Pyridine (B92270)e.g., Sigma-AldrichCatalyst
Phosphate Buffered Saline (PBS), pH 7.4-Reaction and Dialysis Buffer
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)-To stop the reaction
Dialysis Tubing (e.g., 10 kDa MWCO)-Purification
Size Exclusion Chromatography (SEC) Columne.g., GE HealthcarePurification
Ion Exchange Chromatography (IEX) Columne.g., Bio-RadPurification

Experimental Protocols

Stage 1: Activation of this compound

This stage involves the conversion of the terminal hydroxyl group of the PEG linker into a more reactive species.

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the activating agent. Work in a fume hood and wear appropriate personal protective equipment.

  • Dissolution: Dissolve this compound and a 1.5-fold molar excess of N,N'-disuccinimidyl carbonate (DSC) in anhydrous acetonitrile.

  • Reaction Initiation: Add anhydrous pyridine to the solution (approximately 1.2-fold molar excess relative to the PEG linker) to catalyze the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.

  • Verification (Optional): The activation can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the activated PEG-linker (DSC-activated-PEG14-t-butyl ester).

Stage 2: Conjugation of Activated PEG to Protein

This stage involves the reaction of the activated PEG linker with the primary amines of the target protein.

  • Protein Preparation: Prepare a solution of the target protein in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-8.0.[10][11] A typical protein concentration is 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the DSC-activated-PEG14-t-butyl ester in a small amount of an anhydrous water-miscible solvent like DMSO or DMF.[10][11]

  • Conjugation Reaction: Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized for each specific protein, but a starting point of a 10 to 50-fold molar excess of PEG is recommended.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[12]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM.[12] This will consume any unreacted activated PEG. Incubate for an additional 30 minutes.

Stage 3: Purification of the PEGylated Protein

Purification is crucial to remove unreacted PEG, protein, and reaction byproducts.[][14] A multi-step purification strategy is often necessary.

  • Dialysis: The first step is often dialysis against a suitable buffer (e.g., PBS) to remove the majority of the unreacted PEG and quenching reagents.[15]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] This technique is effective at separating the larger PEGylated protein from the smaller unreacted protein and any remaining unreacted PEG.[15]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge.[] PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[][15] This allows for the separation of proteins with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to separate PEGylated protein isoforms.[16]

Stage 4: Characterization of the PEGylated Protein

Characterization is essential to confirm the extent and sites of PEGylation.[1]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MS): Mass spectrometry provides a more precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.[1]

  • Peptide Mapping: To identify the specific sites of PEGylation, the PEGylated protein can be proteolytically digested, followed by LC-MS/MS analysis of the resulting peptides.[17][18]

Data Presentation

Parameter Recommended Range Notes
Protein Concentration 1 - 10 mg/mLHigher concentrations may increase the risk of aggregation.
Molar Ratio (PEG:Protein) 10:1 to 50:1This needs to be empirically determined for each protein.
Reaction pH 7.2 - 8.5A slightly alkaline pH facilitates the reaction with primary amines.
Reaction Temperature 4°C or Room TemperatureLower temperatures can help maintain protein stability.[12]
Reaction Time 1 - 12 hoursLonger incubation times may be required at lower temperatures.
Quenching Reagent Tris or Glycine (50-100 mM final concentration)Quenches the reaction by consuming excess activated PEG.[12]

Troubleshooting

Problem Possible Cause Solution
Low PEGylation Efficiency Inactive activated PEGEnsure anhydrous conditions during activation and use freshly prepared activated PEG.
Low reactivity of protein aminesIncrease the pH of the reaction buffer to 8.0-8.5.
Presence of amine-containing buffersUse amine-free buffers like PBS or borate (B1201080) buffer for the conjugation reaction.[10]
Protein Precipitation High protein concentrationReduce the protein concentration.
Intermolecular crosslinkingDecrease the molar ratio of PEG to protein.
Heterogeneous Product Multiple reactive sites on the proteinOptimize reaction conditions (pH, temperature, molar ratio) to favor mono-PEGylation. Consider site-directed mutagenesis to control PEGylation sites.

Visualizations

G cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation cluster_purification Stage 3: Purification cluster_characterization Stage 4: Characterization A This compound C Anhydrous Acetonitrile + Pyridine A->C Dissolve B DSC B->C Dissolve D Activated PEG-DSC C->D Incubate 4-6h F PEGylated Protein Mixture D->F React 1-12h E Target Protein in PBS E->F React 1-12h G Dialysis F->G Quench & Purify H SEC G->H I IEX/HIC H->I J Purified PEG-Protein I->J K SDS-PAGE J->K L Mass Spectrometry J->L M Peptide Mapping J->M

Caption: Experimental workflow for protein PEGylation.

G cluster_reaction Chemical Reaction Pathway PEG_OH HO-PEG-O-tBu Activated_PEG Succinimidyl-O-CO-O-PEG-O-tBu PEG_OH->Activated_PEG + DSC - Succinimide DSC DSC PEG_Protein Protein-NH-CO-O-PEG-O-tBu Activated_PEG->PEG_Protein + Protein-NH2 - N-Hydroxysuccinimide Protein_NH2 Protein-NH2

Caption: Chemical reaction pathway for PEGylation.

References

Applications of Hydroxy-PEG14-t-butyl Ester in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG14-t-butyl ester is a heterobifunctional linker that has emerged as a valuable tool in the field of drug delivery. This linker is composed of a 14-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility to the drug conjugate. One end of the linker features a hydroxyl (-OH) group, available for conjugation to various molecules, while the other end is terminated with a t-butyl ester-protected carboxylic acid. The t-butyl ester serves as a protecting group that can be selectively removed under acidic conditions, enabling the controlled release of a conjugated drug or facilitating a subsequent conjugation step. This unique combination of features makes this compound a versatile component in the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs), nanoparticle formulations, and proteolysis-targeting chimeras (PROTACs).

The PEG component of the linker plays a crucial role in improving the pharmacokinetic properties of the conjugated therapeutic. PEGylation, the process of attaching PEG chains to a molecule, can increase its hydrodynamic size, leading to reduced renal clearance and a longer circulation half-life. Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and shield the conjugate from recognition by the immune system, thereby reducing its immunogenicity.

This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery research and development.

Key Applications

The bifunctional nature of this compound allows for its application in several areas of drug delivery:

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydroxyl group can be activated for conjugation to the antibody, while the carboxylic acid (after deprotection of the t-butyl ester) can be coupled to the drug. The defined length of the PEG14 chain can help to optimize the ADC's solubility and pharmacokinetic profile. The acid-labile t-butyl ester can also be exploited for pH-dependent drug release in the acidic environment of tumor cells.

  • Nanoparticle Drug Delivery: this compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles. The PEG chain provides a hydrophilic shield, improving the stability and circulation time of the nanoparticles (the "stealth" effect). The terminal hydroxyl or carboxylic acid group can be used to attach targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific tissues or cells.

  • PROTACs and Small Molecule Conjugates: This linker is suitable for the synthesis of PROTACs, which are designed to induce the degradation of specific proteins. The linker can bridge the protein-targeting ligand and the E3 ligase-binding molecule. The length and flexibility of the PEG14 chain can be critical for optimal ternary complex formation. It can also be used to create prodrugs of small molecules, where the t-butyl ester masks a carboxylic acid group to improve cell permeability or modulate the drug's release profile.

Quantitative Data Summary

The following tables summarize representative quantitative data for drug conjugates utilizing PEG linkers of varying lengths. While specific data for a PEG14 linker is limited in publicly available literature, the presented data for linkers with similar chain lengths (e.g., PEG8, PEG12, PEG24) provides valuable insights into the expected performance characteristics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

LinkerDrug-to-Antibody Ratio (DAR)Target Cell LineIC50 (ng/mL)Reference
Maleimide-PEG8-Drug~4Breast Cancer15Fictionalized Data
Maleimide-PEG12-Drug~4Breast Cancer25Fictionalized Data
Maleimide-PEG24-Drug~4Breast Cancer50Fictionalized Data

Note: The data in this table is illustrative and demonstrates a common trend where increasing PEG linker length can sometimes lead to a slight decrease in in vitro potency, potentially due to steric hindrance at the target site. Actual values are highly dependent on the antibody, payload, and cell line used.

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

LinkerHalf-life (t1/2) in hoursClearance (mL/hr/kg)Area Under the Curve (AUC) (µg*hr/mL)Reference
Non-PEGylated800.51000Fictionalized Data
PEG81200.31500Fictionalized Data
PEG121500.22000Fictionalized Data
PEG242000.13000Fictionalized Data

Note: This table illustrates the general trend of improved pharmacokinetic properties with increasing PEG linker length.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound

This protocol describes a general two-step procedure for conjugating a drug to an antibody using the this compound linker.

Step 1: Activation of the Hydroxyl Group and Conjugation to the Drug

  • Activation of the hydroxyl group: The terminal hydroxyl group of this compound is first activated to facilitate conjugation to a drug molecule. A common method is to convert the hydroxyl group to a more reactive group, such as a p-nitrophenyl carbonate or an N-hydroxysuccinimidyl (NHS) ester.

    • Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).

    • Add N,N'-disuccinimidyl carbonate (DSC) and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature for several hours to overnight.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the activated linker by silica (B1680970) gel chromatography.

  • Conjugation to the drug: The activated linker is then reacted with the drug molecule, which typically contains a nucleophilic group such as an amine.

    • Dissolve the activated this compound and the drug in a suitable solvent like dimethylformamide (DMF).

    • Add a base (e.g., DIPEA) if the drug is in a salt form.

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the drug-linker conjugate by preparative high-performance liquid chromatography (HPLC).

Step 2: Deprotection of the t-butyl Ester and Conjugation to the Antibody

  • Deprotection of the t-butyl ester: The t-butyl ester protecting group is removed under acidic conditions to reveal the free carboxylic acid.

    • Dissolve the drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure. The deprotected drug-linker can be used directly or after purification.

  • Activation of the carboxylic acid: The newly exposed carboxylic acid is activated to facilitate conjugation to the lysine (B10760008) residues of the antibody.

  • Conjugation to the antibody:

    • Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0).

    • Add the activated drug-linker solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction for several hours at room temperature or 4°C.

    • Quench the reaction by adding an excess of a small amine-containing molecule like Tris or glycine.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other reagents.

    • Characterize the ADC for DAR, purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: Preparation of PEGylated Nanoparticles for Drug Delivery

This protocol outlines the preparation of drug-loaded nanoparticles surface-functionalized with this compound.

  • Synthesis of a PEG-lipid conjugate:

    • The carboxylic acid of a deprotected Hydroxy-PEG14-COOH is conjugated to an amino-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE) using standard carbodiimide (B86325) chemistry (EDC/NHS).

    • The resulting DSPE-PEG14-t-butyl ester can be purified by chromatography.

  • Nanoparticle formulation:

    • Prepare a lipid film by dissolving the structural lipids (e.g., phosphatidylcholine, cholesterol), the drug to be encapsulated, and a small percentage of the DSPE-PEG14-t-butyl ester in an organic solvent.

    • Evaporate the solvent to form a thin lipid film.

    • Hydrate the lipid film with an aqueous buffer and sonicate or extrude to form nanoparticles of the desired size.

  • Post-formulation surface modification (optional):

    • The t-butyl ester on the nanoparticle surface can be deprotected with a mild acid treatment.

    • The exposed carboxylic acid can then be conjugated to a targeting ligand using EDC/NHS chemistry.

  • Characterization:

    • Determine the nanoparticle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the drug loading efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Assess the in vitro drug release profile under different pH conditions to evaluate the impact of the acid-labile linker.

Visualizations

experimental_workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Synthesis Hydroxy-PEG14-t-butyl_ester This compound Activated_Linker Activated Linker (e.g., NHS ester) Hydroxy-PEG14-t-butyl_ester->Activated_Linker Activation Drug-Linker_Conjugate Drug-Linker Conjugate (t-butyl protected) Activated_Linker->Drug-Linker_Conjugate Drug Drug Molecule (with amine group) Drug->Drug-Linker_Conjugate Conjugation Deprotected_Drug-Linker Deprotected Drug-Linker (-COOH) Drug-Linker_Conjugate->Deprotected_Drug-Linker Deprotection (TFA) Activated_Drug-Linker Activated Drug-Linker (e.g., NHS ester) Deprotected_Drug-Linker->Activated_Drug-Linker Activation ADC Antibody-Drug Conjugate Activated_Drug-Linker->ADC Antibody Antibody Antibody->ADC Conjugation

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

signaling_pathway ADC ADC in Circulation (pH 7.4) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding & Internalization Endosome Endosome (pH 5.0-6.0) Tumor_Cell->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Acidic Cleavage of t-butyl ester Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: ADC Mechanism of Action with Acid-Labile Linker.

Conclusion

This compound is a highly versatile and valuable tool for the development of advanced drug delivery systems. Its well-defined structure, which includes a hydrophilic PEG spacer, a functionalizable hydroxyl group, and an acid-labile t-butyl ester, allows for the precise engineering of drug conjugates with improved pharmacokinetic properties and controlled release mechanisms. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this linker in creating more effective and safer therapeutics. Further optimization of conjugation strategies and a deeper understanding of the structure-activity relationships of PEGylated conjugates will continue to drive innovation in the field of drug delivery.

Application Notes and Protocols for Utilizing Hydroxy-PEG14-t-butyl Ester as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Hydroxy-PEG14-t-butyl ester is a bifunctional linker featuring a terminal hydroxyl group for conjugation to one of the ligands and a t-butyl-protected carboxylic acid at the other end, allowing for a controlled, stepwise synthesis. This 14-unit PEG linker offers a significant chain length, which can be advantageous for spanning the distance between a target protein's binding pocket and the E3 ligase.

These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker, with a focus on targeting Bruton's tyrosine kinase (BTK) and Estrogen Receptor α (ERα) as illustrative examples.

Physicochemical Properties and Design Considerations

The length and composition of the linker are critical determinants of a PROTAC's biological activity. A longer PEG linker like the 14-unit chain can offer several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[4]

  • Increased Flexibility: A long and flexible linker can facilitate the optimal orientation of the two ligands for the formation of a stable ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5]

  • Spanning Greater Distances: For target proteins with deep or sterically hindered binding pockets, a longer linker may be necessary to effectively bridge the POI and the E3 ligase.[5]

However, it is important to note that an excessively long linker can sometimes lead to reduced potency due to an increased entropic penalty upon ternary complex formation.[5] Therefore, the optimal linker length should be determined empirically for each specific target and E3 ligase pair.

Table 1: Physicochemical Properties of Hydroxy-PEG-t-butyl Ester Linkers

PropertyValueReference
Molecular WeightVaries by PEG lengthGeneric
AppearanceLiquidGeneric
SolubilitySoluble in water and most organic solventsGeneric
Storage Temperature2-8°CGeneric

PROTAC Synthesis Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols outline a general approach for synthesizing a BTK-targeting PROTAC using ibrutinib (B1684441) as the warhead and pomalidomide (B1683931) as the E3 ligase ligand.

Protocol 1: Synthesis of Ibrutinib-Linker Intermediate

This protocol describes the coupling of the this compound linker to the BTK inhibitor, ibrutinib.

Materials:

  • Ibrutinib derivative with a suitable functional group (e.g., a free amine)

  • This compound

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Standard organic synthesis glassware

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve the ibrutinib derivative (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ibrutinib-PEG14-t-butyl ester intermediate.

Protocol 2: Deprotection of the t-butyl Ester

This step removes the t-butyl protecting group to reveal the free carboxylic acid.

Materials:

  • Ibrutinib-PEG14-t-butyl ester intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the ibrutinib-PEG14-t-butyl ester in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting ibrutinib-PEG14-acid is often used in the next step without further purification.

Protocol 3: Final Coupling to Pomalidomide

This final step couples the ibrutinib-linker intermediate to the E3 ligase ligand, pomalidomide.

Materials:

  • Ibrutinib-PEG14-acid

  • Pomalidomide derivative with a free amine

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the ibrutinib-PEG14-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the pomalidomide derivative (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

G Ibrutinib Ibrutinib Derivative Intermediate1 Ibrutinib-PEG14-t-butyl ester Ibrutinib->Intermediate1 Amide Coupling Linker This compound Linker->Intermediate1 Intermediate2 Ibrutinib-PEG14-Acid Intermediate1->Intermediate2 TFA Deprotection PROTAC Final BTK PROTAC Intermediate2->PROTAC Amide Coupling Pomalidomide Pomalidomide Derivative Pomalidomide->PROTAC

Caption: Synthetic workflow for a BTK-targeting PROTAC.

Experimental Evaluation of PROTACs

Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its cellular effects.

Protocol 4: Western Blot for Target Protein Degradation

This is the most common method to assess PROTAC-mediated protein degradation.

Materials:

  • Relevant cell line (e.g., Ramos cells for BTK)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies against the target protein (e.g., BTK) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with the primary antibody for the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cell_seeding Seed Cells protac_treatment Treat with PROTAC cell_seeding->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot sds_page->western_blot imaging Imaging & Densitometry western_blot->imaging

Caption: Workflow for Western Blot analysis.

Illustrative Data for Long-Chain PEG PROTACs

The following tables provide representative data for PROTACs with longer PEG linkers targeting BTK and ERα. This data is illustrative and compiled from various sources to demonstrate the potential efficacy of such PROTACs.

Table 2: Degradation Efficacy of a BTK-Targeting PROTAC with a Long PEG Linker

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
BTK-PROTAC-1≥ 4 PEG unitsRamos< 50> 90[1]
BTK-PROTAC-2Alkyl LinkerRamos> 100~70[6]

Table 3: Degradation Efficacy of an ERα-Targeting PROTAC with a Long PEG Linker

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
ERα-PROTAC-1Long PEG LinkerMCF-7~10> 95[7][8]
ERα-PROTAC-2Short Alkyl LinkerMCF-7> 100~60[2]

Signaling Pathway Context: BTK Signaling

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies. A BTK-targeting PROTAC aims to degrade BTK, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.

G BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Degradation BTK Degradation BTK->Degradation IP3_DAG IP3/DAG PLCG2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK Binds Proteasome Proteasome PROTAC->Proteasome Recruits E3 Ligase to Proteasome->Degradation

Caption: BTK signaling and PROTAC-mediated degradation.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, particularly when targeting proteins that require a longer linker for effective ternary complex formation. The enhanced solubility and flexibility offered by the 14-unit PEG chain can lead to PROTACs with improved degradation efficacy and better drug-like properties. The protocols and data presented here provide a framework for the rational design and evaluation of PROTACs incorporating this long-chain PEG linker. As with all PROTAC development, empirical optimization of the linker length and attachment points is crucial for achieving the desired biological activity.

References

Application Notes: Step-by-Step Guide for PEGylation with Hydroxy-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Hydroxy-PEG14-t-butyl ester, a heterobifunctional PEG linker, for bioconjugation. The document outlines the principles of PEGylation, detailed experimental protocols, and methods for characterization.

1. Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[1][2][3] This modification is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Key benefits of PEGylation include enhanced stability, increased circulating half-life, improved drug solubility, and reduced immunogenicity.[4][5][6] The properties of the final PEG-conjugate are influenced by factors such as the size and structure of the PEG chain, the number of attached PEGs, and the site of attachment.[5]

2. Principle of this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: a hydroxyl (-OH) group and a t-butyl ester-protected carboxylic acid.[7][8] This structure allows for a sequential, two-step conjugation strategy.

  • Step 1: First Conjugation via Hydroxyl Group: The terminal hydroxyl group can be chemically activated or reacted with an activated molecule to form a stable conjugate. For example, it can be reacted with a molecule containing an activated carboxylic acid or isothiocyanate.[7]

  • Step 2: Deprotection and Second Conjugation: The t-butyl ester serves as a protecting group for a carboxylic acid.[9] This group is stable under many reaction conditions but can be efficiently removed (deprotected) under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[7][9][10] This newly exposed acid can then be activated (e.g., using EDC and NHS) to react with a primary amine on a second molecule, facilitating the creation of complex conjugates like antibody-drug conjugates (ADCs) or PROTACs.[8][]

The hydrophilic PEG14 spacer enhances the water solubility of the resulting conjugate in aqueous media.[][12]

cluster_0 Stage 1: First Conjugation cluster_1 Stage 2: Deprotection & Second Conjugation Reagent This compound HO-(PEG)14-COOtBu Conjugate1 Intermediate Conjugate A-(PEG)14-COOtBu Reagent->Conjugate1 Conjugation Reaction Molecule1 Molecule A (e.g., Protein with activated carboxyl) Molecule1->Conjugate1 Deprotection Acidic Deprotection (e.g., TFA) Conjugate1->Deprotection Isolate & Purify Activated_Conjugate Activated Conjugate A-(PEG)14-COOH Deprotection->Activated_Conjugate Final_Conjugate Final Conjugate A-(PEG)14-B Activated_Conjugate->Final_Conjugate Second Conjugation (e.g., EDC/NHS chemistry) Molecule2 Molecule B (e.g., Drug with amine group) Molecule2->Final_Conjugate

Caption: Logical flow of the two-stage conjugation using this compound.

Experimental Protocols

This section provides a generalized two-part protocol for the conjugation of a protein (Molecule A) with a primary amine-containing small molecule (Molecule B) using this compound.

3.1. Materials and Equipment

  • Reagents:

    • Target Protein (e.g., Antibody, Enzyme) in a suitable buffer (e.g., MES, PBS, pH 6.0)

    • This compound

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS)

    • Amine-containing small molecule

    • Trifluoroacetic acid (TFA)[10]

    • Scavenger (optional, e.g., Triisopropylsilane - TIS)[10]

    • Dichloromethane (DCM)

    • Quenching reagent (e.g., Tris or glycine)

    • Dialysis buffer (e.g., PBS, pH 7.4)

    • Cold diethyl ether

  • Equipment:

    • Reaction vials

    • Magnetic stirrer and stir bars

    • pH meter

    • Rotary evaporator

    • Dialysis tubing or centrifugal ultrafiltration units

    • HPLC system for purification and analysis

    • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF) for characterization[4][13]

    • Lyophilizer

3.2. Protocol Part A: Conjugation of Protein to PEG Linker

This step attaches the protein to the hydroxyl end of the PEG linker by activating the protein's carboxyl groups (aspartic acid, glutamic acid, C-terminus).

  • Protein Preparation: Dissolve the target protein in MES buffer (or similar non-amine, non-carboxylate buffer) at pH 6.0 to a final concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups: Add a 10-50 fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle stirring.

  • PEGylation Reaction: Add this compound to the activated protein solution. A 5-20 fold molar excess of the PEG linker over the protein is recommended.

  • Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time, temperature, and PEG-to-protein ratio should be determined empirically.[5]

  • Quenching: Stop the reaction by adding a quenching reagent like Tris buffer to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG and reagents by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using size-exclusion chromatography (SEC).

3.3. Protocol Part B: Deprotection and Second Conjugation

This part removes the t-butyl protecting group and conjugates a second, amine-containing molecule.

  • Lyophilization: Lyophilize the purified protein-PEG-t-butyl ester conjugate to remove water.

  • Deprotection Reaction: Dissolve the dried conjugate in a solution of 50% TFA in DCM.[10] If the protein contains sensitive residues like tryptophan or methionine, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended to prevent side reactions from the released tert-butyl cation.[10]

  • Incubation: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or mass spectrometry.[10]

  • TFA Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Precipitation: Precipitate the deprotected protein-PEG-COOH conjugate by adding cold diethyl ether. Centrifuge to collect the product. Repeat this step for further purification.[10]

  • Activation and Second Conjugation: Re-dissolve the purified protein-PEG-COOH in MES buffer (pH 6.0). Activate the newly exposed carboxyl group with EDC/NHS as described in step A2.

  • Final Conjugation: Add the amine-containing small molecule (Molecule B) and incubate for 2-4 hours at room temperature.

  • Final Purification: Purify the final conjugate using dialysis, SEC, or another appropriate chromatography method to remove excess reagents.

start Start prep_protein Prepare Protein in MES Buffer (pH 6.0) start->prep_protein activate_protein Activate Protein COOH groups (EDC/NHS) prep_protein->activate_protein add_peg Add this compound activate_protein->add_peg react1 Incubate (2-4h, RT) add_peg->react1 purify1 Purify Intermediate Conjugate (Dialysis / SEC) react1->purify1 lyophilize Lyophilize Conjugate purify1->lyophilize deprotect Deprotect with TFA/DCM lyophilize->deprotect purify2 Remove TFA & Precipitate (Cold Ether) deprotect->purify2 activate_peg Activate PEG-COOH (EDC/NHS) purify2->activate_peg add_molB Add Amine-Molecule B activate_peg->add_molB react2 Incubate (2-4h, RT) add_molB->react2 purify3 Final Purification (Dialysis / SEC) react2->purify3 characterize Characterize Final Product (MS, HPLC, DLS) purify3->characterize end End characterize->end

Caption: Experimental workflow for a two-stage bioconjugation reaction.

Data Presentation

The following table summarizes representative parameters for the key reaction steps. Optimal conditions may vary depending on the specific molecules involved and should be optimized for each application.

ParameterStage 1: PEGylationStage 2: DeprotectionStage 3: Final Conjugation
Solvent/Buffer MES or PBS (pH 6.0-7.0)50% TFA in DCMMES or PBS (pH 6.0-7.5)
Temperature 4 - 25 °C20 - 25 °C (Room Temp)20 - 25 °C (Room Temp)
Reaction Time 2 - 12 hours2 - 5 hours[10]2 - 4 hours
Molar Ratio (Reagent:Substrate) 5:1 to 20:1 (PEG:Protein)N/A10:1 to 50:1 (EDC/NHS:PEG)
pH 6.0 - 7.5N/A (Strongly Acidic)6.0 - 7.5

Characterization of PEGylated Conjugates

Thorough characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and ensure purity.[1][13]

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS can confirm the covalent attachment of the PEG linker by showing an increase in the molecular weight of the conjugate.[4][14]

  • HPLC: Reversed-phase or size-exclusion HPLC is used to assess the purity of the conjugate and separate PEGylated species from unreacted protein.

  • Dynamic Light Scattering (DLS): DLS can measure the increase in the hydrodynamic radius of the protein after PEGylation, providing evidence of successful conjugation.[1]

  • SDS-PAGE: A shift in the band to a higher apparent molecular weight on an SDS-PAGE gel indicates successful PEGylation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Hydroxy-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES). Hydroxy-PEG14-t-butyl ester is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification.[1] This linker possesses a terminal hydroxyl group available for further functionalization and a t-butyl protected carboxylic acid, which allows for controlled, sequential conjugation strategies after deprotection under acidic conditions.[1][2][3]

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, along with methods for characterization and expected quantitative data. The protocols are adaptable for various types of nanoparticles, such as those with surface amine functionalities.

Data Presentation

Successful surface modification with this compound leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle throughout the modification process.

Table 1: Physicochemical Properties of Nanoparticles at Each Modification Stage

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5
PEGylated Nanoparticles125 ± 7< 0.2+15 ± 5
Deprotected PEGylated Nanoparticles128 ± 8< 0.2-25 ± 5

Table 2: Drug Loading and Release Characteristics of Modified Nanoparticles

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Drug Release at 24h (%)
Unmodified Nanoparticles5.2 ± 0.485 ± 565 ± 4
PEGylated Nanoparticles4.8 ± 0.582 ± 650 ± 5

Experimental Protocols

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles with surface amine groups via carbodiimide (B86325) chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized (DI) water

  • Centrifugal filter units (with appropriate molecular weight cutoff)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in MES buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group of the PEG linker (after in-situ deprotection of the t-butyl ester if the reaction is intended at the carboxyl end, or activation of a carboxylated nanoparticle surface to react with the hydroxyl group). Correction: The protocol is for attaching the linker to an amine-functionalized nanoparticle, thus the carboxylic acid end of the linker needs to be activated. The t-butyl group protects a carboxylic acid, so for this reaction, a linker with a free carboxylic acid and a hydroxyl group is assumed, or the t-butyl group is removed prior to this step. A more direct approach involves a linker with a pre-activated ester (e.g., NHS ester) for direct reaction with amines. For the purpose of this protocol, we will assume the use of a variant with a free carboxylic acid.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).

    • Add the activated PEG linker solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the surface amine groups on the nanoparticles is recommended as a starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Purification of PEGylated Nanoparticles:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge to remove unreacted PEG linker, EDC, and NHS.

    • Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step at least three times.

    • Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage and characterization.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose the terminal carboxylic acid on the PEGylated nanoparticle surface.

Materials:

  • Purified PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

  • Centrifugal filter units

Procedure:

  • Reaction Setup:

    • Lyophilize the purified PEGylated nanoparticles to obtain a dry powder.

    • Prepare a deprotection solution, typically a mixture of TFA and DCM (e.g., 50:50 v/v). Caution: Handle TFA and DCM in a chemical fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Resuspend the lyophilized nanoparticles in the TFA/DCM solution.

    • Stir the suspension at room temperature for 1-2 hours.

  • Purification of Deprotected Nanoparticles:

    • Remove the TFA and DCM by evaporation under a stream of nitrogen or by using a rotary evaporator.

    • Resuspend the nanoparticles in DI water.

    • Purify the deprotected nanoparticles using centrifugal filtration to remove residual TFA and byproducts.

    • Resuspend the final deprotected, PEGylated nanoparticles in the desired buffer for subsequent applications.

Mandatory Visualization

experimental_workflow cluster_activation Protocol 1: PEGylation cluster_deprotection Protocol 2: Deprotection A Amine-Functionalized Nanoparticles D Conjugation Reaction in PBS A->D B This compound C EDC/NHS Activation in MES Buffer B->C C->D E Purification (Centrifugal Filtration) D->E F PEGylated Nanoparticles E->F G PEGylated Nanoparticles H TFA/DCM Treatment G->H I Purification (Evaporation & Filtration) H->I J Deprotected PEGylated Nanoparticles I->J

Caption: Experimental workflow for nanoparticle surface modification.

logical_relationship NP Core Nanoparticle Amine Surface Amine Groups (+ Charge) NP->Amine Surface Functionalization PEGylated_NP PEGylated Nanoparticle (Reduced + Charge, Increased Size) Amine->PEGylated_NP PEGylation (Protocol 1) PEG_Linker This compound (Heterobifunctional) PEG_Linker->PEGylated_NP Conjugation Deprotected_NP Deprotected Nanoparticle (- Charge, Further Functionalization) PEGylated_NP->Deprotected_NP Deprotection (Protocol 2)

Caption: Logical relationship of nanoparticle modification steps.

Characterization Methods

To confirm the successful surface modification at each step, a combination of the following characterization techniques is recommended:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in size after each modification step is expected.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A decrease in positive charge after PEGylation and a shift to a negative charge after deprotection are indicative of successful modification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups on the nanoparticle surface. The appearance of characteristic PEG ether bond peaks and the disappearance of the t-butyl peak after deprotection can be monitored.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the PEG linker before and after conjugation, and to confirm deprotection.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the amount of PEG attached to the nanoparticles, often after cleaving the PEG from the surface.[4][5]

Conclusion

The use of this compound for nanoparticle surface modification provides a robust and controllable method to enhance the physicochemical properties of nanocarriers for drug delivery and diagnostic applications. The protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers to successfully implement this versatile surface modification strategy. The ability to introduce a terminal carboxylic acid after initial PEGylation opens up avenues for further bioconjugation with targeting ligands, such as antibodies or peptides, to create advanced, targeted nanomedicines.

References

Deprotection of the t-butyl ester group in Hydroxy-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The Hydroxy-PEG14-t-butyl ester is a bifunctional linker featuring a terminal hydroxyl group for further conjugation and a carboxylic acid protected as a t-butyl ester. The t-butyl ester is a robust protecting group, stable under basic and neutral conditions, but can be efficiently removed under acidic conditions to liberate the carboxylic acid.[1] This deprotection step is crucial for subsequent conjugation reactions, such as amide bond formation with amine-containing biomolecules.

This document provides detailed protocols for the acid-catalyzed deprotection of this compound to yield Hydroxy-PEG14-carboxylic acid.

Chemical Transformation

The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The t-butyl ester is treated with a strong acid, typically trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, making the ester more susceptible to cleavage.[1] The stable tertiary carbocation (t-butyl cation) is formed as a leaving group, which subsequently gets deprotonated to form isobutylene (B52900) gas.[2]

Figure 1: Deprotection Reaction of this compound

Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is suitable for routine deprotection of the t-butyl ester.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the solution (resulting in a 1:1 DCM:TFA mixture).[3]

  • Allow the reaction to warm to room temperature and stir for 2-5 hours.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).

  • Dissolve the resulting oil or solid in a minimal amount of DCM.

  • Precipitate the product by adding the solution dropwise to a flask of cold diethyl ether with vigorous stirring.[4]

  • Collect the precipitated product by filtration or centrifugation.

  • Wash the product with cold diethyl ether and dry under vacuum.

Protocol 2: Deprotection with Scavengers

This protocol is recommended if the molecule being deprotected contains acid-sensitive functional groups that could react with the liberated t-butyl cation.[4]

Materials:

  • Same as Protocol 1

  • Triisopropylsilane (TIS) or water as a scavenger[4]

Procedure:

  • In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[4]

  • Dissolve the this compound in a minimal amount of DCM.

  • Add the cleavage cocktail to the dissolved starting material (approximately 10 mL per gram of conjugate).[4]

  • Stir the mixture at room temperature for 2-4 hours.[4]

  • Monitor the reaction as described in Protocol 1.

  • Remove the TFA and other volatiles under reduced pressure.

  • Precipitate, collect, and dry the product as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[4]

Data Presentation

Table 1: Comparison of Deprotection Conditions

EntryAcid SystemSolventTime (h)Yield (%)Purity (HPLC, %)
150% TFADCM2>95>98
295% TFA / 2.5% H₂O / 2.5% TISNone2>95>97
34M HClDioxane4~90>95
4Formic AcidNone24Variable~90

Note: Data presented are typical and may vary based on scale and specific reaction conditions.

Table 2: Product Characterization

Analysis MethodExpected Result for Hydroxy-PEG14-carboxylic acid
¹H NMR Disappearance of the t-butyl singlet at ~1.4 ppm.
Mass Spec (ESI-) [M-H]⁻ corresponding to the molecular weight of the deprotected acid.
HPLC A single major peak with a shorter retention time compared to the starting material.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection, purification, and analysis of the final product.

G cluster_workflow Deprotection Workflow start Start: This compound reaction Acid-Catalyzed Deprotection (e.g., TFA in DCM) start->reaction workup Solvent Removal & Co-evaporation reaction->workup purification Precipitation in cold Diethyl Ether workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis product Final Product: Hydroxy-PEG14-carboxylic acid analysis->product

Workflow for t-butyl ester deprotection.
Conceptual Reaction Mechanism

This diagram shows a simplified mechanism for the acid-catalyzed deprotection of the t-butyl ester.

G cluster_mechanism Conceptual Deprotection Mechanism start_material R-COO-tBu (t-Butyl Ester) protonation Protonation of Carbonyl start_material->protonation + H⁺ cleavage C-O Bond Cleavage protonation->cleavage intermediate Carboxylic Acid + t-Butyl Cation cleavage->intermediate deprotonation Deprotonation intermediate->deprotonation final_product R-COOH + Isobutylene deprotonation->final_product - H⁺

Simplified acid-catalyzed deprotection mechanism.
Application in Bioconjugation

The deprotected Hydroxy-PEG14-carboxylic acid is often used in bioconjugation, for example, to link a therapeutic drug to a targeting moiety.

G cluster_application Bioconjugation Application Workflow product Hydroxy-PEG14-COOH (Deprotected Linker) activation Carboxylic Acid Activation (e.g., EDC/NHS) product->activation conjugation Conjugation to Drug-NH₂ activation->conjugation conjugate PEG-Drug Conjugate conjugation->conjugate

Post-deprotection application workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or acid concentration.[4]- Steric hindrance around the ester group.[4]- Degraded TFA.- Increase reaction time and monitor by HPLC.[4]- Increase the concentration of TFA.[5]- Use fresh, high-quality TFA.[4]
Side Product Formation - Alkylation of sensitive functional groups by the t-butyl cation.[4]- Add scavengers like TIS or water to the reaction mixture (see Protocol 2).[4]
Difficulty in Product Isolation - The PEGylated product is soluble in diethyl ether.- Ensure the diethyl ether is cold.- Use a larger volume of diethyl ether for precipitation.- Consider alternative non-solvents for precipitation.
Product is a Gummy Oil - Residual solvent or impurities.- Repeat the co-evaporation with toluene.- Perform multiple precipitations from a minimal amount of DCM into cold ether.

References

Application Notes and Protocols for the Characterization of Hydroxy-PEG14-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxy-PEG14-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker commonly utilized in bioconjugation and drug delivery. Its defined chain length (n=14) provides a homogenous spacer arm, while the terminal hydroxyl and t-butyl ester groups offer orthogonal reactivity for the sequential attachment of different molecules. The hydroxyl group can be further functionalized, and the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.[1][2][3] Accurate and comprehensive characterization of conjugates derived from this linker is critical for ensuring purity, structural integrity, and batch-to-batch consistency, which are essential for reliable downstream applications in research and pharmaceutical development.

This document provides detailed application notes and experimental protocols for the analytical characterization of this compound and its conjugates using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and purity assessment of PEG conjugates. ¹H NMR is particularly useful for confirming the presence of the PEG backbone, the terminal functional groups, and the conjugated moieties, as well as for quantifying the degree of conjugation.[4][5][6]

Application Note

¹H NMR analysis of a this compound conjugate will typically show characteristic signals for the repeating ethylene (B1197577) glycol units of the PEG chain, the t-butyl protecting group, and the protons adjacent to the hydroxyl and ester functionalities. Upon conjugation, new signals corresponding to the conjugated molecule will appear, and shifts in the signals of the PEG linker's protons adjacent to the conjugation site can be observed. For instance, the conversion of the terminal hydroxyl group to an ester will cause a downfield shift of the adjacent methylene (B1212753) protons.[7] The integration of these signals allows for the determination of the molecular structure and the assessment of conjugation efficiency. It is important to note that the presence of ¹³C satellites in the ¹H NMR spectra of PEGs can sometimes complicate interpretation, appearing as small peaks flanking the main PEG backbone signal.[4]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the structure and assess the purity of a this compound conjugate.

Materials:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and correct the baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Data Analysis:

    • Identify and assign the characteristic peaks for the PEG backbone, the t-butyl group, and the conjugated molecule.

    • Integrate the relevant peaks to determine the relative proton ratios and assess the degree of conjugation.

Data Presentation: ¹H NMR
Assignment Chemical Shift (δ, ppm) Multiplicity Integration (relative)
t-butyl (-C(CH₃)₃)1.45singlet9H
PEG backbone (-O-CH₂ -CH₂ -O-)3.64multiplet~56H
Methylene adjacent to ester (-CH₂ -COO-)2.45triplet2H
Methylene adjacent to hydroxyl (-CH₂ -OH)3.71triplet2H
Protons of conjugated moleculeVariableVariableVariable

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the conjugate.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of the this compound conjugate, confirming its identity, and assessing its heterogeneity.[2] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques. For more complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is highly effective.[8]

Application Note

For a this compound conjugate, ESI-MS is expected to produce a series of multiply charged ions. The resulting spectrum can be deconvoluted to determine the zero-charge mass of the intact conjugate. Due to the nature of PEG, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are commonly observed. MALDI-TOF MS is also suitable and typically produces singly charged ions, simplifying the spectrum. The high resolution of modern mass spectrometers allows for accurate mass determination, which can confirm the elemental composition.

Experimental Protocol: ESI-MS

Objective: To determine the molecular weight of the this compound conjugate.

Materials:

  • This compound conjugate sample

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate in methanol at a concentration of 1 mg/mL. Dilute the stock solution to 10-50 µg/mL with a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to the final solution to aid protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using an appropriate standard.

    • Set the ion source to positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature, and desolvation gas flow) for the specific instrument and analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the series of multiply charged ions in the spectrum.

    • Use the instrument's deconvolution software to calculate the zero-charge molecular weight.

    • Identify any common adducts (e.g., Na⁺, K⁺).

Data Presentation: Mass Spectrometry
Ion Species Calculated m/z Observed m/z Assignment
[M+H]⁺ValueValueProtonated molecule
[M+Na]⁺ValueValueSodium adduct
[M+K]⁺ValueValuePotassium adduct
[M+2H]²⁺ValueValueDoubly protonated molecule

Note: M represents the molecular weight of the conjugate. The specific m/z values will depend on the mass of the conjugated molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound conjugates and for separating the conjugate from starting materials and byproducts.[] Due to the lack of a strong UV chromophore in the PEG backbone, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred over a UV detector, unless the conjugated molecule has a strong UV absorbance.[10][11]

Application Note

Reversed-phase HPLC (RP-HPLC) is a common method for analyzing the purity of small molecule-PEG conjugates. The separation is based on the hydrophobicity of the analytes. The this compound conjugate will have a different retention time compared to the unconjugated starting materials. Size-Exclusion Chromatography (SEC) can also be employed to separate molecules based on their hydrodynamic volume, which is useful for analyzing larger conjugates or for detecting aggregation.

Experimental Protocol: RP-HPLC with ELSD

Objective: To determine the purity of the this compound conjugate.

Materials:

  • This compound conjugate sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the C18 column with the initial mobile phase.

    • Set the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) according to the manufacturer's recommendations.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA (optional)

    • Mobile Phase B: Acetonitrile with 0.1% TFA (optional)

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Data Acquisition and Analysis:

    • Run the sample and acquire the chromatogram.

    • Integrate the peaks to determine the area percentage of the main product peak, which corresponds to its purity.

Data Presentation: HPLC
Peak Number Retention Time (min) Peak Area (%) Identity
1ValueValueImpurity/Starting Material
2ValueValueProduct
3ValueValueImpurity/Byproduct

Visualization of Experimental Workflows

General Workflow for Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Conjugation Reaction purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc

Caption: General experimental workflow for synthesis and characterization.

Detailed Analytical Workflow

G cluster_sample Sample cluster_techniques Analytical Techniques cluster_data Data Output sample Hydroxy-PEG14-t-butyl ester Conjugate nmr ¹H NMR sample->nmr ms ESI-MS sample->ms hplc RP-HPLC sample->hplc nmr_data Structure & Purity nmr->nmr_data ms_data Molecular Weight ms->ms_data hplc_data Purity & Heterogeneity hplc->hplc_data

Caption: Detailed workflow for analytical characterization techniques.

References

Application Notes and Protocols for Hydroxy-PEG14-t-butyl Ester in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hydroxy-PEG14-t-butyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the formation of tunable hydrogels for biomedical applications, including drug delivery and tissue engineering. The protocols and data presented are based on established principles of PEG-based hydrogel chemistry.

Introduction to this compound in Hydrogel Scaffolds

This compound is a versatile building block for creating biocompatible and biodegradable hydrogels. Its structure features a terminal hydroxyl (-OH) group and a t-butyl ester protected carboxylic acid. This heterobifunctional nature allows for controlled and sequential reactions to form crosslinked polymer networks. The polyethylene glycol (PEG) backbone imparts hydrophilicity, solubility in aqueous environments, and low immunogenicity, making it an ideal material for in vivo applications[1][2].

The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a reactive carboxyl group. This allows for a two-step crosslinking strategy. The hydroxyl group offers an additional site for functionalization, such as the attachment of therapeutic molecules or targeting ligands[1]. The ability to tune the mechanical properties, degradation kinetics, and drug release profiles of hydrogels derived from this linker makes it a valuable tool in regenerative medicine and controlled drug release[3][4].

Key Applications

  • Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, ranging from small molecules to large proteins, and release them in a sustained manner. The release kinetics can be modulated by altering the crosslinking density of the hydrogel[4][5].

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation[6][7].

  • 3D Cell Culture: The biocompatible nature of PEG hydrogels allows for the encapsulation of cells within the three-dimensional network, creating more physiologically relevant in vitro models[6].

Experimental Protocols

Materials and Equipment
  • This compound

  • Crosslinking agent (e.g., a diamine-containing molecule if using the carboxyl group for crosslinking)

  • Activating agents for carboxyl group (e.g., EDC/NHS)

  • Acid for deprotection of t-butyl ester (e.g., Trifluoroacetic acid - TFA)

  • Solvents (e.g., Dichloromethane (B109758) - DCM, Phosphate-buffered saline - PBS)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Lyophilizer

  • Rheometer for mechanical testing

  • UV-Vis Spectrophotometer for drug release studies

  • Scanning Electron Microscope (SEM) for morphology analysis

Protocol 1: Hydrogel Synthesis via Carboxyl Group Activation

This protocol describes a two-step process: first, the deprotection of the t-butyl ester to yield a hydroxyl-PEG-carboxylic acid, followed by crosslinking.

Step 1: Deprotection of t-butyl Ester

  • Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 50% v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting product, Hydroxy-PEG14-carboxylic acid, can be purified by precipitation in cold diethyl ether or by dialysis against deionized water.

  • Lyophilize the purified product to obtain a white powder.

Step 2: Hydrogel Formation

  • Dissolve the synthesized Hydroxy-PEG14-carboxylic acid in PBS at the desired concentration (e.g., 10-20% w/v).

  • Activate the carboxylic acid groups by adding N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a molar ratio of 2:1 relative to the carboxyl groups.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add a multi-functional amine crosslinker (e.g., a diamine-terminated PEG or a polyamine like chitosan). The molar ratio of activated carboxyl groups to amine groups will determine the crosslinking density.

  • Mix the solution thoroughly and cast it into a mold.

  • Gelation should occur within minutes to hours, depending on the concentration and temperature.

Hydrogel_Synthesis_Workflow cluster_deprotection Step 1: Deprotection cluster_crosslinking Step 2: Hydrogel Formation A This compound in DCM B Add Trifluoroacetic Acid (TFA) A->B Deprotection C Stir at Room Temperature B->C D Purification (Precipitation/Dialysis) C->D E Lyophilization D->E F Hydroxy-PEG14-carboxylic acid E->F G Dissolve in PBS F->G H Activate with EDC/NHS G->H Activation I Add Amine Crosslinker H->I Crosslinking J Casting and Gelation I->J K PEG Hydrogel J->K

Fig. 1: Workflow for hydrogel synthesis.
Protocol 2: Characterization of Hydrogel Properties

Swelling Ratio:

  • Prepare hydrogel discs of known initial weight (Wi).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

  • The swelling ratio (SR) is calculated as: SR = (Ws - Wi) / Wi.

Mechanical Testing (Rheology):

  • Use a rheometer with parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').

  • Perform frequency sweeps at a constant strain (typically within the linear viscoelastic region) to determine the mechanical properties of the hydrogel.

Drug Release Study:

  • Load a model drug into the hydrogel during the synthesis process by dissolving it in the polymer solution before crosslinking.

  • Place the drug-loaded hydrogel in a known volume of PBS at 37°C with gentle agitation.

  • At specific time points, collect aliquots of the release medium and replace with fresh PBS.

  • Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary

The following tables present expected quantitative data for hydrogels synthesized using a Hydroxy-PEG-ester derivative, based on typical values reported for similar PEG hydrogel systems[3][8].

Table 1: Influence of Polymer Concentration on Hydrogel Properties

Polymer Concentration (% w/v)Swelling Ratio (SR)Storage Modulus (G') (kPa)Gelation Time (min)
1015 ± 25 ± 130 - 45
1510 ± 1.515 ± 315 - 25
206 ± 130 ± 55 - 10

Table 2: Drug Release Kinetics of a Model Drug (e.g., Doxorubicin)

Time (hours)Cumulative Release (%) from 10% HydrogelCumulative Release (%) from 20% Hydrogel
115 ± 38 ± 2
640 ± 525 ± 4
1265 ± 645 ± 5
2485 ± 760 ± 6
48> 9575 ± 7

Visualizations

Signaling Pathway for Cell-Hydrogel Interaction

The following diagram illustrates a simplified signaling pathway that can be initiated when cells interact with a hydrogel scaffold functionalized with cell-adhesive ligands (e.g., RGD peptides attached to the hydroxyl group of the PEG linker).

Cell_Interaction_Pathway cluster_hydrogel Hydrogel Scaffold cluster_cell Cell Hydrogel PEG Hydrogel RGD RGD Ligand Hydrogel->RGD Functionalized with Integrin Integrin Receptor RGD->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Actin Actin Cytoskeleton FAK->Actin regulates Proliferation Cell Proliferation & Survival Actin->Proliferation influences

Fig. 2: Cell adhesion signaling cascade.
Logical Relationship for Tunable Hydrogel Properties

This diagram illustrates how key synthesis parameters can be adjusted to tune the final properties of the hydrogel.

Tunable_Properties A Polymer Concentration D Mechanical Strength A->D increases E Swelling Ratio A->E decreases B Crosslinker Ratio B->D increases B->E decreases F Degradation Rate B->F decreases G Drug Release Rate B->G decreases C Functionalization H Biocompatibility C->H improves

Fig. 3: Tuning hydrogel properties.

References

Troubleshooting & Optimization

How to improve the yield of Hydroxy-PEG14-t-butyl ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG14-t-butyl ester conjugation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for conjugating a molecule to this compound?

There are two primary strategies for utilizing this compound in conjugation:

  • Utilizing the Hydroxyl Group: The terminal hydroxyl group can be reacted with an activated carboxylic acid on your target molecule. A common and effective method for this is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This approach is advantageous when you want to maintain the t-butyl ester group for subsequent deprotection and further modification.

  • Utilizing the Carboxylic Acid Group (after deprotection): The t-butyl ester serves as a protecting group for the carboxylic acid. This group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[1][2] This newly exposed carboxylic acid can then be activated (e.g., using EDC/NHS chemistry) to react with a primary amine on a target molecule, forming a stable amide bond.[3]

Q2: My Steglich esterification reaction with the PEG's hydroxyl group has a low yield. What are the common causes?

Low yields in Steglich esterification are often due to several factors:

  • Presence of Water: Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid. It is crucial to use anhydrous solvents and reagents.[3]

  • Inactive Coupling Agents: DCC is sensitive to moisture. Ensure you are using fresh, high-quality DCC and DMAP.[3]

  • Suboptimal Reagent Stoichiometry: The molar ratio of the carboxylic acid, DCC, and DMAP to the this compound is critical. An excess of the acid and coupling agents is often required.

  • Side Reactions: A common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive with the alcohol. DMAP is used to suppress this side reaction.[4][5]

  • Steric Hindrance: If either your target molecule or the PEG linker is sterically hindered, the reaction rate can be significantly reduced.[6]

Q3: I'm observing side products after the deprotection of the t-butyl ester with TFA. What are they and how can I prevent them?

A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation.[1] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine if they are present in your molecule.[7] To prevent these side reactions, it is recommended to use a "scavenger cocktail" that can trap the tert-butyl cations. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.[1]

Q4: Can I selectively cleave the t-butyl ester in the presence of a Boc-protecting group on my target molecule?

Selective deprotection of a t-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is challenging due to their similar acid lability.[1] However, selective cleavage of the N-Boc group in the presence of a t-butyl ester can often be achieved with milder acidic conditions.[1] For selective ester cleavage, alternative, milder deprotection methods that do not affect the Boc group may need to be explored, such as using zinc bromide in dichloromethane.[1]

Troubleshooting Guide

Issue 1: Low Yield in Steglich Esterification

dot

Troubleshooting_Esterification start Low Yield in Steglich Esterification check_reagents Are reagents (DCC, DMAP, solvent) anhydrous and fresh? start->check_reagents reagent_no Use fresh, high-purity, anhydrous reagents and solvents. check_reagents->reagent_no No check_ratio Is the molar ratio of reactants optimized? check_reagents->check_ratio Yes reagent_no->check_ratio ratio_no Increase molar excess of carboxylic acid and DCC/DMAP (e.g., 1.2-1.5 eq). check_ratio->ratio_no No check_temp_time Are reaction time and temperature appropriate? check_ratio->check_temp_time Yes ratio_no->check_temp_time temp_time_no Increase reaction time (e.g., up to 72h). Consider gentle heating if reactants are stable. check_temp_time->temp_time_no No check_purification Is the purification method efficient for removing DCU byproduct? check_temp_time->check_purification Yes temp_time_no->check_purification purification_no Filter the reaction mixture before workup to remove DCU. Consider column chromatography. check_purification->purification_no No success Yield Improved check_purification->success Yes purification_no->success

Caption: Troubleshooting workflow for low yield in Steglich esterification.

Issue 2: Incomplete t-Butyl Ester Deprotection

dot

Troubleshooting_Deprotection start Incomplete t-Butyl Ester Deprotection check_tfa Is the TFA concentration and quality sufficient? start->check_tfa tfa_no Use fresh, high-quality TFA. Increase concentration (e.g., 50% in DCM). check_tfa->tfa_no No check_time Was the reaction time long enough? check_tfa->check_time Yes tfa_no->check_time time_no Extend reaction time (e.g., 2-5 hours) and monitor by TLC or LC-MS. check_time->time_no No check_side_reactions Are there acid-sensitive groups or potential for side reactions? check_time->check_side_reactions Yes time_no->check_side_reactions side_reactions_yes Add scavengers (e.g., TIS, water) to the TFA solution. check_side_reactions->side_reactions_yes Yes success Deprotection Complete check_side_reactions->success No side_reactions_yes->success

Caption: Troubleshooting workflow for incomplete t-butyl ester deprotection.

Data Summary

The following table summarizes key reaction parameters that can be optimized to improve the yield of the conjugation reaction.

ParameterSteglich Esterification (Hydroxyl Conjugation)t-Butyl Ester DeprotectionEffect on Yield
Reagent Molar Ratio Carboxylic Acid:PEG-OH (1.2:1), DCC (1.2:1), DMAP (0.1:1)TFA:DCM (1:1 v/v)Increasing the excess of coupling agents in esterification can drive the reaction forward. Higher TFA concentration ensures complete deprotection.
Solvent Anhydrous DCM or ChloroformDichloromethane (DCM)Anhydrous conditions are critical for esterification to prevent hydrolysis of intermediates.[3]
Temperature 0°C to Room TemperatureRoom TemperatureSteglich esterification is typically run at room temperature.[5][8] Higher temperatures can promote side reactions.[3]
Reaction Time 2 - 72 hours2 - 5 hoursReaction time is dependent on the steric hindrance of the substrates. Monitor reaction progress by TLC or LC-MS.[2][6]
Additives N/AScavengers (e.g., TIS, water)Scavengers are crucial during deprotection to prevent side reactions with the tert-butyl cation, especially with sensitive molecules.[1]

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol describes the conjugation of a carboxylic acid-containing molecule to the hydroxyl group of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the carboxylic acid-containing molecule (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Add the this compound (1 equivalent) to the solution and stir until dissolved.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl protecting group to yield a terminal carboxylic acid.

Materials:

  • Hydroxy-PEG14-carboxylic acid t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavengers: Triisopropylsilane (TIS), water

  • Cold diethyl ether

Procedure:

  • Dissolve the t-butyl ester-PEG conjugate in DCM.

  • Prepare the cleavage solution. For standard deprotection, use a 1:1 (v/v) solution of TFA in DCM. If your molecule contains acid-sensitive residues, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]

  • Add the cleavage solution to the dissolved conjugate and stir at room temperature for 2-5 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[1][2]

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[7]

  • Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum.

Reaction Pathway Diagram

dot

Reaction_Pathway cluster_esterification Steglich Esterification cluster_deprotection t-Butyl Ester Deprotection peg_oh This compound dcc DCC, DMAP peg_oh->dcc r_cooh R-COOH (Target Molecule) r_cooh->dcc ester_product R-COO-PEG14-t-butyl ester dcc->ester_product tfa TFA/DCM ester_product->tfa deprotected_product R-COO-PEG14-COOH tfa->deprotected_product

Caption: General reaction pathways for this compound conjugation.

References

Troubleshooting low solubility of Hydroxy-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with Hydroxy-PEG14-t-butyl ester, specifically addressing challenges related to its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional crosslinker containing a hydroxyl group and a t-butyl-protected carboxylic acid connected by a 14-unit polyethylene (B3416737) glycol (PEG) spacer. The hydrophilic PEG chain enhances solubility in aqueous solutions.[1][2] It is commonly used in bioconjugation, drug delivery, and as a building block for synthesizing more complex molecules like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1] The hydroxyl group can be functionalized, and the t-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation.[3]

Q2: In which solvents is this compound expected to be soluble?

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, increasing the temperature will increase solubility.[5] Mild heating can often aid in dissolving PEG compounds that are slow to dissolve at room temperature.[4]

  • Solvent Polarity: The principle of "like dissolves like" applies. The polarity of the solvent should be compatible with the PEGylated ester.

  • Molecular Size: Generally, as molecular size increases, solubility can decrease because it becomes more difficult for solvent molecules to surround the solute molecules.[5]

  • Purity of the Compound: Impurities can affect the solubility of the compound.

  • Hygroscopicity: PEG compounds can be hygroscopic. Absorbed moisture can affect their properties and solubility. It is recommended to handle them in a dry environment and allow them to come to room temperature before opening to limit moisture exposure.[3]

Q4: How should I properly store this compound to maintain its integrity?

To ensure the stability and performance of this compound, it is recommended to store it at -20°C.[2][3] It is also advised to let the product come to room temperature before opening the container to minimize moisture condensation, as PEG compounds can be hygroscopic.[3] Storing under an inert atmosphere can also be beneficial.[3]

Troubleshooting Guide for Low Solubility

If you are experiencing low solubility with this compound, please follow the steps outlined below.

Initial Solubility Test

Before proceeding to the troubleshooting workflow, it is recommended to perform a systematic initial solubility test. This will help you identify a suitable solvent for your application.

Solvent CategoryRecommended SolventsExpected Outcome
Aprotic Polar Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc), Acetonitrile (ACN)High likelihood of solubility.[3]
Chlorinated Dichloromethane (DCM), ChloroformOften effective for dissolving PEG compounds.[4]
Ethers Tetrahydrofuran (B95107) (THF)Can be a good solvent, but dissolution may be slow.[4]
Alcohols Methanol, EthanolMay be effective, especially with warming.[4]
Aqueous Water, Phosphate-buffered saline (PBS)The PEG chain should impart water solubility.[1][4][6]
Troubleshooting Workflow

If you encounter solubility issues, this workflow provides a step-by-step approach to resolving them.

G start Start: Low Solubility Observed check_purity Verify Compound Purity and Handling start->check_purity solvent_selection Re-evaluate Solvent Choice check_purity->solvent_selection Purity OK? consult Consult Technical Support check_purity->consult Impurity Suspected sonication Apply Sonication solvent_selection->sonication Appropriate Solvent? success Solubility Achieved solvent_selection->success Different Solvent Works heating Gentle Warming sonication->heating Still Insoluble? sonication->success Dissolved solvent_mixture Use a Co-solvent System heating->solvent_mixture Still Insoluble? heating->success Dissolved solvent_mixture->consult Still Insoluble? solvent_mixture->success Dissolved consult->success Issue Resolved

Caption: Troubleshooting workflow for low solubility issues.

Detailed Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol outlines a method for systematically testing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, DCM, ACN, THF, Methanol, Water, PBS)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

  • Initial Mixing: Vortex each vial vigorously for 30 seconds at room temperature.

  • Visual Inspection: Observe each vial for complete dissolution. Note if the solution is clear, hazy, or if solid material remains.

  • Sonication: For vials with undissolved solid, place them in a sonicator bath for 5-10 minutes. Visually inspect for dissolution.

  • Gentle Heating: If the compound is still not dissolved, warm the vial in a water bath or on a heating block to 30-40°C for 5-10 minutes.[4] Vortex again and observe.

  • Documentation: Record the results for each solvent, noting whether the compound is soluble, partially soluble, or insoluble at the tested concentration and conditions.

Protocol for Deprotection of the t-Butyl Ester

This is a general guideline for the acidic removal of the t-butyl protecting group.

Materials:

  • This compound dissolved in a suitable organic solvent (e.g., Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound in an appropriate solvent.

  • Acid Addition: Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.

  • Solvent Removal: Remove the TFA and solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting deprotected compound can be purified by an appropriate method, such as HPLC, if necessary.

Caution: Always work with acids in a well-ventilated fume hood and wear appropriate personal protective equipment. The conditions for deprotection may need to be optimized for your specific application.

References

Technical Support Center: Optimizing Reaction Conditions for Hydroxy-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG14-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this versatile bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker used in bioconjugation, drug delivery, and surface modification.[1] The terminal hydroxyl (-OH) group allows for further functionalization, while the t-butyl ester protects a carboxylic acid.[1] This protecting group can be removed under acidic conditions to reveal the carboxylic acid for subsequent conjugation reactions.[2] The polyethylene (B3416737) glycol (PEG) chain imparts increased solubility and biocompatibility to the conjugated molecule.[1]

Q2: How do I remove the t-butyl ester protecting group?

The most common method for the deprotection of the t-butyl ester is acidolysis, typically using trifluoroacetic acid (TFA).[3] A common starting point is a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[3]

Q3: My deprotection reaction is incomplete. What are the potential causes and how can I resolve this?

Incomplete cleavage of the t-butyl ester is a common issue. Several factors can contribute to this:

  • Insufficient Reaction Time or Reagent Concentration: The reaction may not have reached completion. Increasing the reaction time or using a higher concentration of TFA can be effective.[3]

  • Steric Hindrance: The molecular environment around the ester linkage can impede the access of the acid. For larger molecules conjugated to the PEG linker, longer reaction times or stronger acidic conditions might be necessary.

  • Reagent Quality: The efficacy of TFA can be reduced by degradation. It is crucial to use high-quality, fresh TFA for deprotection reactions.[3]

To troubleshoot, it is recommended to monitor the reaction's progress using analytical techniques such as HPLC or ¹H NMR spectroscopy. The disappearance of the t-butyl peak (a singlet around 1.4 ppm in ¹H NMR) is a good indicator of successful cleavage.[3]

Q4: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

A primary challenge during the acidic cleavage of t-butyl esters is the formation of a stable tert-butyl cation.[3] This reactive intermediate can lead to undesired side reactions, most commonly the alkylation of electron-rich amino acid residues such as tryptophan and methionine if they are present in your molecule.[3] To mitigate these side reactions, the addition of "scavengers" to the cleavage cocktail is highly recommended.[3] Common scavengers include triisopropylsilane (B1312306) (TIS) and water, which trap the tert-butyl cations.[3]

Q5: Can I selectively cleave the t-butyl ester in the presence of a Boc-protecting group?

Selective deprotection of a t-butyl ester while a Boc (tert-butoxycarbonyl) group remains intact is challenging due to their similar acid lability.[3] However, selective cleavage of a Boc group in the presence of a t-butyl ester can often be achieved using milder acidic conditions.[3] For selective ester cleavage, exploring alternative, milder deprotection methods that do not affect the Boc group may be necessary.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the deprotection of the t-butyl ester.

Symptom Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or reaction time.Increase TFA concentration (e.g., from 20% to 50% in DCM). Extend the reaction time and monitor by HPLC or NMR.[3]
Steric hindrance around the ester group.Consider a stronger acid system (e.g., 4M HCl in dioxane) or a longer reaction time.
Poor quality or degraded TFA.Use a fresh bottle of high-purity TFA.[3]
Formation of Side Products Alkylation by tert-butyl cations.Add scavengers to the reaction mixture. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3]
Presence of other acid-labile groups.If possible, protect other sensitive functionalities. Alternatively, explore milder deprotection conditions.
Difficulty in Product Isolation High solubility of the PEGylated product.After cleavage and removal of TFA, precipitate the product in cold diethyl ether.[3]
Incomplete removal of scavengers.Perform multiple precipitations or use size-exclusion chromatography (SEC) for purification.[3]

Experimental Protocols

Protocol 1: General Procedure for t-Butyl Ester Deprotection

  • Dissolution: Dissolve the this compound conjugate in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (to achieve a 1:1 DCM/TFA ratio).[4]

  • Reaction: Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • Solvent Removal: Once the reaction is complete, remove the DCM and TFA under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it to cold diethyl ether.[4] Collect the precipitate by filtration or centrifugation.

Protocol 2: Deprotection with a Scavenger Cocktail (for sensitive substrates)

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[3]

  • Reaction: Add the cleavage cocktail to the dried PEG-conjugate.

  • Incubation: Stir the mixture at room temperature for 2-4 hours.[3]

  • Solvent Removal: Remove the TFA under reduced pressure.

  • Purification: Precipitate the product from cold diethyl ether as described in Protocol 1. Further purification by chromatography may be necessary to remove scavenger byproducts.[3]

Table of Reaction Conditions (General Guidelines)

ParameterConditionNotes
Deprotecting Agent Trifluoroacetic Acid (TFA)High-purity, fresh TFA is recommended.[3]
Solvent Dichloromethane (DCM)Ensures good solubility of the PEG linker.[3]
TFA Concentration 20-50% (v/v) in DCMStart with 50% and optimize if necessary.[3]
Reaction Temperature Room Temperature
Reaction Time 2-5 hoursMonitor for completion.[3]
Scavengers (if needed) Triisopropylsilane (TIS), WaterTypically 2.5-5% (v/v) each.[3]

Visual Guides

Deprotection_Workflow Experimental Workflow for t-Butyl Ester Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve PEG-t-butyl ester in DCM B Add Deprotection Reagent (e.g., 50% TFA in DCM) A->B C Stir at Room Temperature (2-5 hours) B->C D Monitor Reaction Progress (TLC, HPLC, NMR) C->D E Remove Volatiles (Rotary Evaporation) D->E Reaction Complete F Precipitate Product in Cold Diethyl Ether E->F G Isolate and Dry Product F->G

Caption: A typical workflow for the deprotection of the t-butyl ester from the PEG linker.

Troubleshooting_Tree Troubleshooting Guide for t-Butyl Ester Deprotection Start Problem Encountered Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseTime Increase Reaction Time or TFA Concentration Incomplete->IncreaseTime Yes AddScavengers Add Scavengers (TIS, Water) SideProducts->AddScavengers Yes CheckReagent Use Fresh, High-Purity TFA IncreaseTime->CheckReagent StrongerAcid Consider Stronger Acid System CheckReagent->StrongerAcid MilderConditions Explore Milder Deprotection Methods AddScavengers->MilderConditions

Caption: A decision tree to troubleshoot common issues during t-butyl ester deprotection.

References

Side reactions of Hydroxy-PEG14-t-butyl ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG14-t-butyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile bifunctional linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and help you avoid potential side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a t-butyl ester protected carboxylic acid.[1][2] This structure allows for sequential and controlled conjugation strategies.[1] The hydroxyl group can be functionalized first, while the t-butyl ester remains protected.[1] Subsequent removal of the t-butyl group under acidic conditions reveals a carboxylic acid for further modification.[2] Its hydrophilic PEG chain enhances the solubility and biocompatibility of conjugated molecules, making it valuable in bioconjugation, drug delivery, and surface modification.[1][3]

Q2: What are the common side reactions associated with the hydroxyl group of the PEG linker?

The terminal hydroxyl group of a PEG chain is susceptible to oxidation.[4][5] This can occur during storage or under certain reaction conditions, especially in the presence of oxygen, elevated temperatures, or trace metals.[4][6][7] The oxidation products can include aldehydes, carboxylic acids, and formyl esters.[4][7][8] The formation of these impurities can lead to unintended side reactions and heterogeneity in the final product.[4]

Q3: What are the potential side reactions involving the t-butyl ester group?

The t-butyl ester is a robust protecting group, generally stable under neutral and basic conditions.[9][10] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[11][12] The primary side reaction during acidic cleavage is the formation of a stable t-butyl cation.[11][12] This reactive intermediate can lead to the alkylation of electron-rich amino acid residues like tryptophan and methionine if they are present in the molecule being conjugated.[11]

Q4: Can the PEG chain itself undergo degradation?

Yes, the polyethylene glycol chain is susceptible to thermal and oxidative degradation.[4][6] This degradation can be initiated by heat, oxygen, and trace metal impurities.[6][7] The mechanism often involves random chain scission, leading to the formation of lower molecular weight PEG species, as well as reactive impurities like formaldehyde, acetaldehyde, and formic acid.[4][7]

Q5: What impurities might be present in commercially available this compound?

Depending on the manufacturing process, PEG reagents may contain impurities such as ethylene (B1197577) oxide and 1,4-dioxane, both of which are potentially carcinogenic.[13][14] Additionally, auto-oxidation of the PEG chain can lead to the presence of peroxides and formaldehydes.[15] It is also possible to have residual diol (HO-PEG-OH) from the manufacturing process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield in Hydroxyl Group Functionalization 1. Degradation of the PEG reagent: The hydroxyl group may have been oxidized during storage. 2. Incorrect reaction conditions: The pH, temperature, or solvent may not be optimal for the chosen chemistry. 3. Hydrolysis of activated intermediates: If activating the hydroxyl group (e.g., to a tosylate or mesylate), the activated species may be hydrolyzing before reacting with the target molecule.1. Use fresh, high-quality reagent. Store under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (-20°C) and protect from light.[2] 2. Verify and optimize reaction conditions. For example, reactions with isocyanates can be sensitive to moisture.[] 3. Prepare activated PEG reagents fresh and use them immediately. Conduct reactions in dry, aprotic solvents.
Premature Cleavage of the t-Butyl Ester 1. Accidental exposure to acidic conditions: The t-butyl ester is sensitive to acid.[9][11] 2. Use of acidic buffers or reagents: Even mildly acidic conditions during the functionalization of the hydroxyl group can cause some cleavage.1. Ensure all reaction and purification steps for the hydroxyl group modification are performed under neutral or slightly basic conditions. 2. Use non-acidic buffers (e.g., PBS, borate (B1201080) buffer) for reactions.[17]
Formation of Side Products During t-Butyl Ester Cleavage 1. Alkylation by the t-butyl cation: The t-butyl cation formed during acidic cleavage can react with sensitive residues (e.g., Trp, Met).[11] 2. Incomplete cleavage: Insufficient reaction time or degraded acid can lead to a mixture of protected and deprotected product.[11]1. Add scavengers to the cleavage cocktail to trap the t-butyl cation. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11] 2. Use fresh, high-purity TFA. Monitor the reaction by HPLC or NMR to ensure it goes to completion.[11]
Product Heterogeneity (Multiple Peaks on HPLC/MS) 1. Oxidative degradation of the PEG chain: This can lead to a mixture of different PEG chain lengths and oxidized species.[4] 2. Presence of diol impurity: If the starting material contains HO-PEG-OH, this can lead to cross-linked products.[18] 3. Incomplete reaction: Either the hydroxyl functionalization or the t-butyl ester cleavage may not have gone to completion.1. Store the PEG reagent properly to minimize oxidation. Consider using antioxidants if compatible with the reaction chemistry.[6][7] 2. Characterize the starting material for purity. Purification of the final product by size-exclusion or ion-exchange chromatography may be necessary. 3. Monitor each reaction step to ensure completion before proceeding to the next.
Difficulty in Product Purification 1. High water solubility of PEGylated product: This can make extraction and precipitation challenging. 2. Removal of scavenger byproducts: Scavengers and their byproducts from the cleavage step can be difficult to separate from the desired product.1. After TFA removal, precipitate the product in cold diethyl ether.[11] Multiple precipitations may be necessary. Lyophilization is also a common technique. 2. Use a suitable chromatography method such as size-exclusion chromatography (SEC) for purification.[11]

Experimental Protocols

Protocol 1: General Procedure for Functionalization of the Hydroxyl Group (Example: Tosylation)

  • Preparation: Dry the this compound under vacuum for several hours to remove any residual moisture. All glassware should be oven-dried.

  • Dissolution: Dissolve the dried this compound in anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Cool the solution to 0°C in an ice bath. Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous DCM.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Deprotection of the t-Butyl Ester

  • Preparation: Dissolve the t-butyl ester-protected PEG conjugate in a minimal amount of a suitable solvent like dichloromethane (DCM).

  • Cleavage Cocktail: In a well-ventilated fume hood, prepare a cleavage cocktail. For substrates without acid-sensitive residues, a solution of 50-95% trifluoroacetic acid (TFA) in DCM can be used.[11] For sensitive substrates, use a scavenger-containing cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

  • Reaction: Add the cleavage cocktail to the dissolved PEG conjugate (approximately 10 mL per gram of conjugate).[11]

  • Monitoring: Stir the mixture at room temperature for 2-4 hours.[11] Monitor the cleavage by HPLC or by ¹H NMR (disappearance of the t-butyl singlet around 1.4 ppm).[11]

  • Work-up: Remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).

  • Purification: Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.[11] Collect the precipitate by centrifugation or filtration. Repeat the precipitation if necessary. Further purification can be achieved by dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Visualizations

G cluster_storage Storage & Handling cluster_reaction Reaction Workflow cluster_side_reactions Potential Side Reactions start This compound storage_conditions Store at -20°C Under Inert Gas Protect from Light start->storage_conditions Proper Storage functionalization Functionalize Hydroxyl Group (e.g., Tosylation, Esterification) storage_conditions->functionalization oxidation Oxidation of PEG Chain & Hydroxyl Group storage_conditions->oxidation deprotection Cleave t-Butyl Ester (Acidic Conditions) functionalization->deprotection premature_cleavage Premature t-Butyl Ester Cleavage functionalization->premature_cleavage Acidic Contaminants final_conjugation Conjugate Carboxylic Acid deprotection->final_conjugation alkylation Alkylation by t-Butyl Cation deprotection->alkylation

Caption: A logical workflow for using this compound, highlighting key steps and potential side reactions.

G start Incomplete t-Butyl Ester Cleavage cause1 Insufficient Reaction Time? start->cause1 cause2 Degraded TFA? start->cause2 cause3 Steric Hindrance? start->cause3 solution1 Increase reaction time (2-5 hours). Monitor by HPLC/NMR. cause1->solution1 solution2 Use fresh, high-purity TFA. cause2->solution2 solution3 Consider a stronger acid system or longer PEG linker in future designs. cause3->solution3 G start Side Product Formation (Alkylation) cause Reactive t-Butyl Cation Formation During Acidic Cleavage start->cause sensitive_residues Presence of Trp, Met, or other electron-rich residues cause->sensitive_residues solution Add Scavengers to Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) sensitive_residues->solution

References

Improving the stability of molecules linked with Hydroxy-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG14-t-butyl ester. The information provided is intended to help improve the stability of molecules linked with this reagent during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a 14-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility.[1][2][3] One end of the PEG chain is terminated with a hydroxyl (-OH) group, available for conjugation, while the other end has a carboxylic acid protected by a t-butyl ester.[1][2] This structure makes it a valuable tool in bioconjugation, drug delivery, and for the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

Q2: What are the main stability concerns associated with this compound?

A2: The primary stability concerns for molecules linked with this compound arise from its two key functional components:

  • t-Butyl Ester Group: This group is highly sensitive to acidic conditions, which can lead to its cleavage (deprotection) and the unintended release of the free carboxylic acid.[4][5][6]

  • PEG Chain: The polyethylene glycol backbone can undergo oxidative degradation, particularly when exposed to heat, light, and atmospheric oxygen.[7][8][9] This degradation can result in chain scission and the formation of impurities such as aldehydes and peroxides.[8]

Q3: What are the optimal storage conditions for this compound and its conjugates?

A3: To ensure maximum stability, this compound and molecules conjugated with it should be stored in a cool, dark, and dry environment. For long-term storage, temperatures of -20°C are recommended.[8] It is also advisable to store solutions under an inert atmosphere, such as argon, to minimize the risk of oxidative degradation of the PEG chain.[8]

Q4: How does pH affect the stability of the t-butyl ester linkage?

A4: The t-butyl ester group is generally stable in neutral to basic conditions. However, it is readily hydrolyzed under acidic conditions. The rate of hydrolysis is significantly accelerated at low pH. For instance, the half-life of a model t-butyl ester, tert-butyl formate (B1220265), is estimated to be 5 days at neutral pH and 22°C, but this decreases to just 6 hours at pH 2 and 4°C.[10]

Q5: What are the signs of degradation of my PEGylated molecule?

A5: Degradation of your molecule linked with this compound may be indicated by:

  • A decrease in the pH of your solution, which can be a sign of both t-butyl ester hydrolysis (forming a carboxylic acid) and PEG chain oxidation (forming acidic byproducts).[8]

  • The appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS), indicating the formation of impurities.

  • Changes in the physical properties of your sample, such as discoloration or precipitation.[11]

  • A loss of biological activity of your conjugated molecule.

Troubleshooting Guides

Issue 1: Premature Cleavage of the t-Butyl Ester Group
Symptom Possible Cause Recommended Solution
Appearance of a new peak corresponding to the deprotected molecule in HPLC/LC-MS analysis.The reaction or storage buffer is too acidic.Maintain the pH of all solutions between 6.5 and 7.5. Use freshly prepared buffers and verify the pH before use.
Loss of the t-butyl group during purification.Use of acidic mobile phases or stationary phases.For chromatography, use neutral pH mobile phases if possible. If acidic conditions are required, minimize the exposure time and temperature. Consider alternative purification methods like dialysis or size exclusion chromatography with neutral buffers.
Gradual degradation of the compound in solution over time.Acidic impurities in solvents or reagents.Use high-purity, anhydrous solvents. If acidic impurities are suspected, consider purifying the solvents before use.
Issue 2: Degradation of the PEG Chain
Symptom Possible Cause Recommended Solution
Broadening of peaks in analytical chromatograms.Oxidative degradation and chain scission of the PEG linker.Degas all buffers and solutions to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon) when possible.[8]
Reduced solubility or aggregation of the conjugate.Exposure to heat or light.Protect your samples from light by using amber vials or covering them with foil. Avoid prolonged exposure to elevated temperatures.[8]
Inconsistent experimental results.Presence of oxidizing agents or metal ion contaminants.Ensure all glassware is thoroughly cleaned to remove trace metal ions, which can catalyze oxidation. Add a chelating agent like EDTA to your buffers if metal contamination is suspected. Consider adding an antioxidant, such as 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP), if compatible with your experimental system.[7]

Quantitative Data on Stability

The stability of the t-butyl ester is highly dependent on pH and temperature. The following table summarizes the hydrolysis kinetics for tert-butyl formate, which can serve as a model for the t-butyl ester group in this compound.

pHTemperature (°C)Half-lifeRate Constant
246 hoursk_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹
5-7225 daysk_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹
11228 minutesk_B = 1.7 ± 0.3 M⁻¹s⁻¹
Data adapted from a study on tert-butyl formate hydrolysis.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol describes a method to intentionally degrade the molecule linked with this compound to identify potential degradation products and pathways.

1. Materials:

  • Your PEGylated compound of interest
  • Hydrochloric acid (HCl) solution (0.1 M)
  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (3%)
  • High-purity water
  • HPLC or LC-MS system for analysis

2. Procedure:

  • Acid Hydrolysis:
  • Dissolve your compound in 0.1 M HCl to a known concentration.
  • Incubate the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
  • At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and analyze by HPLC or LC-MS.
  • Base Hydrolysis:
  • Dissolve your compound in 0.1 M NaOH to a known concentration.
  • Follow the incubation and analysis steps as described for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl before analysis.
  • Oxidative Degradation:
  • Dissolve your compound in a solution of 3% H₂O₂.
  • Incubate at a controlled temperature (e.g., room temperature) and protect from light.
  • Analyze aliquots at various time points by HPLC or LC-MS.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to a control sample (your compound in a neutral buffer).
  • Identify and quantify the degradation products.
  • Determine the rate of degradation under each condition.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., new peaks, loss of activity) check_purity Initial Purity Check (HPLC, LC-MS) start->check_purity is_pure Is the initial material pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No analyze_conditions Analyze Experimental Conditions is_pure->analyze_conditions Yes purify->check_purity check_ph Check pH of Solutions analyze_conditions->check_ph is_acidic Is pH < 6.5? check_ph->is_acidic adjust_ph Adjust pH to 6.5-7.5 Use fresh neutral buffers is_acidic->adjust_ph Yes check_temp_light Check Temperature & Light Exposure is_acidic->check_temp_light No re_evaluate Re-evaluate Stability adjust_ph->re_evaluate is_exposed Prolonged exposure to heat or light? check_temp_light->is_exposed protect_sample Store at -20°C or 4°C Protect from light is_exposed->protect_sample Yes check_oxygen Check for Oxygen Exposure is_exposed->check_oxygen No protect_sample->re_evaluate is_oxygen_present Are solutions exposed to air? check_oxygen->is_oxygen_present use_inert_gas Degas solvents Use inert atmosphere (Ar, N2) is_oxygen_present->use_inert_gas Yes is_oxygen_present->re_evaluate No use_inert_gas->re_evaluate

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways molecule This compound Conjugate acid_hydrolysis Acidic Conditions (pH < 6.5) molecule->acid_hydrolysis oxidation Oxidizing Conditions (O2, heat, light, metal ions) molecule->oxidation deprotected_product Deprotected Conjugate (Free Carboxylic Acid) acid_hydrolysis->deprotected_product t-Butyl Ester Cleavage peg_fragments PEG Chain Fragments (Aldehydes, Peroxides) oxidation->peg_fragments PEG Chain Scission Factors_Affecting_Stability center Stability of This compound Conjugate ph pH center->ph temperature Temperature center->temperature light Light Exposure center->light oxygen Oxygen center->oxygen solvents Solvents & Reagents center->solvents ph_desc Low pH causes t-butyl ester hydrolysis. ph->ph_desc temp_desc High temperature accelerates PEG oxidation and hydrolysis. temperature->temp_desc light_desc UV light can initiate PEG degradation. light->light_desc oxygen_desc Leads to oxidative degradation of the PEG chain. oxygen->oxygen_desc solvents_desc Acidic impurities can cause premature deprotection. solvents->solvents_desc

References

Technical Support Center: Scaling Up Reactions with Hydroxy-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG14-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving this PEG linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when scaling up a reaction with this compound?

A1: Scaling up any chemical reaction requires careful consideration of several factors to ensure safety, consistency, and product quality.[1][2][3][4] Key considerations include:

  • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale due to the decrease in the surface-area-to-volume ratio of the reactor.[4] This can lead to temperature gradients and potential side reactions or product degradation. Continuous monitoring of the internal reaction temperature is critical.[2]

  • Mixing: Achieving homogenous mixing is more challenging in larger vessels. Poor mixing can lead to localized "hot spots," variations in reagent concentration, and ultimately, a decrease in reaction selectivity and yield.[1]

  • Reagent Addition: The rate of reagent addition becomes more critical at scale. A controlled addition rate is necessary to manage heat generation and maintain optimal reaction conditions.[1]

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and products. A solvent that works well at a small scale may not be optimal for a larger scale due to factors like viscosity and boiling point.

  • Safety: A thorough risk assessment is essential before scaling up.[2] This includes understanding the thermal stability of all components and planning for potential runaway reactions.[3][4]

Q2: Which functional group of this compound is typically used for conjugation, and what chemistries are involved?

A2: The primary reactive site on this compound is the terminal hydroxyl (-OH) group. This group can be activated or reacted with various functional groups on a target molecule. Common reaction chemistries involving the hydroxyl group include:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form an ester linkage.

  • Etherification: Reaction with alkyl halides or other electrophiles to form an ether linkage.

  • Activation for Nucleophilic Substitution: The hydroxyl group can be activated with reagents like tosyl chloride or mesyl chloride to create a good leaving group, which can then be displaced by a nucleophile from the target molecule.

The t-butyl ester group is generally a protecting group for a carboxylic acid. It is stable under many conditions but can be removed with strong acids (e.g., trifluoroacetic acid) if the underlying carboxylic acid functionality is desired for subsequent reaction steps.

Q3: How does the purity of this compound impact the scaling up of my reaction?

A3: The purity of the PEG linker is crucial for a successful and reproducible PEGylation reaction, especially at scale. Impurities can lead to several issues:

  • Side Reactions: Impurities with reactive functional groups can compete with the intended reaction, leading to the formation of undesirable byproducts.

  • Inconsistent Product Quality: The presence of PEGs with different chain lengths (polydispersity) can result in a heterogeneous product mixture that is difficult to purify.

  • Lower Yields: Impurities may inhibit the desired reaction, leading to lower overall yields of the PEGylated product.

It is essential to use a high-purity, monodisperse this compound to ensure consistent results and simplify downstream purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of PEGylated Product Inefficient Mixing: Inadequate agitation leading to poor mass transfer and localized concentration gradients.[1]- Increase the stirring speed. For larger reactors, consider using an overhead stirrer with a suitable impeller design (e.g., anchor or turbine).- Evaluate the impact of stirring speed on the reaction at a smaller scale to identify optimal mixing parameters before scaling up.[1]
Suboptimal Temperature Control: Temperature fluctuations or "hot spots" causing degradation of reactants or products.[2]- Implement a robust temperature control system with an internal temperature probe.[2]- For exothermic reactions, control the rate of reagent addition to manage heat evolution.[1]- Consider using a reactor with a larger heat exchange surface area.
Incorrect Stoichiometry: Molar ratios of reactants may need to be adjusted at a larger scale.- Re-optimize the molar ratio of this compound to your target molecule at the intended scale.
Moisture Contamination: Water can react with activated intermediates, reducing the yield.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Byproducts Side Reactions: The hydroxyl group may react with other functional groups on your target molecule, or impurities may be present.- Protect other reactive functional groups on your target molecule before the PEGylation step.- Ensure the purity of your starting materials, including the this compound.
Cleavage of t-butyl ester: The t-butyl ester protecting group may be sensitive to acidic conditions.- Avoid acidic conditions if the t-butyl ester needs to remain intact. Use alternative activation chemistries that proceed under neutral or basic conditions.
Di-PEGylation: If your target molecule has multiple reactive sites, you may get products with more than one PEG chain attached.- Use a sub-stoichiometric amount of the PEG linker to favor mono-PEGylation.- Optimize the reaction conditions (e.g., pH, temperature) to favor reaction at a specific site.
Difficulty in Purifying the PEGylated Product Presence of Unreacted PEG: Excess this compound remaining in the reaction mixture.- Use a slight excess of the target molecule if it is less valuable than the PEG linker to drive the reaction to completion.- Employ purification techniques that separate based on size, such as Size Exclusion Chromatography (SEC) or dialysis.[5][6]
Similar Physicochemical Properties of Product and Impurities: Makes separation by standard chromatography challenging.- Size Exclusion Chromatography (SEC): Effective for separating molecules with significant size differences, such as the PEGylated product from the unreacted small molecule PEG linker.[5][7]- Ion-Exchange Chromatography (IEC): Can be used if the PEGylation alters the overall charge of the target molecule.[5][]- Reverse Phase Chromatography (RPC): Useful for separating molecules based on hydrophobicity.[]
Product Aggregation: The PEGylated product may aggregate during purification.[6]- Perform purification steps at low temperatures (e.g., 4°C).[6]- Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for product stability.[6]- Add excipients like arginine to the mobile phase during chromatography to reduce non-specific binding and aggregation.[6]

Experimental Protocols

General Protocol for Scaling Up a PEGylation Reaction

This protocol provides a general framework. Specific parameters should be optimized for your particular reaction.

  • Small-Scale Optimization: Before scaling up, optimize the reaction conditions (e.g., stoichiometry, solvent, temperature, reaction time) at a small scale (e.g., 100-500 mg).

  • Risk Assessment: Conduct a thorough safety review of all reagents and the reaction itself.[2] Pay close attention to potential exotherms and design a plan for temperature control.

  • Reactor Setup:

    • Choose a reactor with a volume at least twice the total volume of all reagents and solvents to be added.[2]

    • Equip the reactor with an overhead stirrer, an internal temperature probe, a condenser (if refluxing), and an inlet for inert gas.

  • Reagent Preparation:

    • Dissolve the target molecule and this compound in the chosen anhydrous solvent in separate, dry flasks under an inert atmosphere.

  • Reaction Execution:

    • Charge the reactor with the solution of the target molecule.

    • Begin stirring and bring the solution to the desired reaction temperature.

    • Slowly add the solution of this compound to the reactor using a syringe pump or an addition funnel. Monitor the internal temperature closely during the addition.

    • Maintain the reaction at the set temperature for the optimized reaction time.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture to monitor its progress by a suitable analytical technique (e.g., HPLC, TLC, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary.

    • Perform an appropriate aqueous work-up to remove any water-soluble byproducts.

    • Purify the crude product using the chosen chromatographic technique (e.g., SEC, IEC, or RPC).

Purification Protocol: Size Exclusion Chromatography (SEC)

SEC is a common and effective method for removing unreacted this compound from the larger PEGylated product.[5][6][7]

  • Column and Mobile Phase Selection:

    • Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from the much smaller unreacted PEG linker.

    • Prepare a mobile phase that is compatible with your product and ensures its stability. This is often a buffered aqueous solution.

  • System Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Concentrate the crude reaction mixture if necessary.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.[6]

  • Injection and Elution:

    • Inject the prepared sample onto the column. The injection volume should typically be 1-2% of the column volume for optimal resolution.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the elution profile using a UV detector (if your molecule has a chromophore) or a refractive index detector. The larger PEGylated product will elute before the smaller, unreacted this compound.

  • Fraction Collection and Analysis:

    • Collect fractions as the peaks elute.

    • Analyze the fractions containing the desired product for purity using an appropriate analytical method (e.g., HPLC, SDS-PAGE).

    • Pool the pure fractions and concentrate if necessary.

Visualizations

Scale_Up_Workflow cluster_planning Phase 1: Planning & Optimization cluster_execution Phase 2: Execution cluster_downstream Phase 3: Downstream Processing Small_Scale Small-Scale Reaction Optimization Risk_Assessment Risk Assessment (Thermal Hazards, Safety) Small_Scale->Risk_Assessment Inform Protocol_Dev Develop Scale-Up Protocol Risk_Assessment->Protocol_Dev Define Reactor_Setup Reactor Setup (Size, Agitation, Temp. Control) Protocol_Dev->Reactor_Setup Guide Reaction Controlled Reagent Addition & Reaction Monitoring Reactor_Setup->Reaction Enable Workup Work-up & Quenching Reaction->Workup Proceed to Purification Purification (e.g., SEC, IEC) Workup->Purification Prepare for Analysis Product Analysis (Purity, Yield) Purification->Analysis Isolate for

Caption: A typical workflow for scaling up a chemical reaction.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Verify Temperature Control Check_Mixing->Check_Temp If Mixing OK Optimize_Mixing Increase Agitation/ Improve Impeller Design Check_Mixing->Optimize_Mixing If Mixing Poor Check_Purity Analyze Starting Material Purity Check_Temp->Check_Purity If Temp OK Optimize_Temp Implement Better Temp. Monitoring & Control Check_Temp->Optimize_Temp If Temp Unstable Purify_Reagents Use Higher Purity Reagents Check_Purity->Purify_Reagents If Impure Re_Optimize Re-run at Small Scale with Adjustments Check_Purity->Re_Optimize If Purity OK Optimize_Mixing->Re_Optimize Optimize_Temp->Re_Optimize Purify_Reagents->Re_Optimize

Caption: A logical flow for troubleshooting common scale-up issues.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Synthesized Hydroxy-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of Hydroxy-PEG14-t-butyl ester, a discrete polyethylene (B3416737) glycol (dPEG®) linker, and discusses alternative hydrophilic linkers.

This compound is a heterobifunctional linker commonly employed in bioconjugation and drug delivery to connect molecules of interest, enhancing their solubility and pharmacokinetic properties. Its discrete nature, meaning it has a defined molecular weight and structure, is a key advantage over traditional polydisperse PEGs. However, impurities can arise during its synthesis, necessitating rigorous purity assessment.

Experimental Protocols for Purity Validation

Accurate determination of the purity of this compound requires a multi-pronged analytical approach. The following are detailed protocols for the most effective techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of PEG compounds by separating the target molecule from impurities based on hydrophobicity.

Experimental Protocol:

  • Column: C8 or C18 reversed-phase column (e.g., Agilent PLRP-S, 100Å, 5 µm, 150 x 4.6 mm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information, confirming the identity of the synthesized compound and identifying residual solvents or synthesis-related impurities.

Experimental Protocol:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire a ¹H NMR spectrum. Key signals to identify include the t-butyl protons (singlet around 1.4 ppm), the ethylene (B1197577) glycol repeat units (a complex multiplet around 3.6 ppm), and the protons adjacent to the hydroxyl and ester functionalities. Integration of these signals can be used to confirm the structure and assess purity.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized this compound and detecting any byproducts with different masses. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for discrete PEG analysis.

Experimental Protocol:

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEGs.

  • Sample Preparation: Mix the sample solution (in a suitable volatile solvent like acetonitrile) with the matrix solution on the MALDI target plate and allow it to co-crystallize.

  • Analysis: Acquire the mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (762.92 g/mol ), often as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The absence of a broad distribution of peaks confirms the discrete nature of the product.

Data Presentation: Purity Analysis Summary

The following table summarizes the expected outcomes from the purity validation of a high-purity batch of this compound.

Analytical TechniqueParameter MeasuredExpected Result for High-Purity SamplePotential Impurities Detected
RP-HPLC Purity (%)>98%Unreacted starting materials, shorter or longer PEG chains, deprotected acid
¹H NMR Structural IntegrityConforms to expected chemical shifts and integration ratiosResidual solvents (e.g., dichloromethane, ethyl acetate), starting materials
MALDI-TOF MS Molecular Weight ( g/mol )Major peak at [M+Na]⁺ ≈ 785.9Peaks corresponding to oligomers with fewer or more PEG units, hydrolysis products

Comparison with Alternatives

While discrete PEGs like this compound offer significant advantages in terms of homogeneity, researchers may consider alternatives based on specific application requirements.

Alternative 1: Discrete PEG with a Benzyl (B1604629) Ester Protecting Group

A common alternative involves replacing the acid-labile t-butyl ester with a benzyl ester, which is typically removed under different conditions (e.g., hydrogenolysis).

FeatureThis compoundHydroxy-PEG14-benzyl ester
Protecting Group t-Butyl esterBenzyl ester
Deprotection Condition Acidic (e.g., TFA)Hydrogenolysis (e.g., H₂, Pd/C)
Purity Profile Potential for impurities from acid-catalyzed side reactions.Potential for catalyst poisoning and incomplete removal.
Application Note Suitable for applications where acid lability is desired for deprotection.Beneficial when acid-sensitive functionalities are present in the conjugated molecule.
Alternative 2: Zwitterionic Hydrophilic Linkers

Zwitterionic linkers, such as those based on carboxybetaine or sulfobetaine, are emerging as highly effective alternatives to PEG.[1][2][3] They offer excellent hydrophilicity and are often associated with even lower non-specific protein binding.

FeatureThis compoundZwitterionic Linker (e.g., Carboxybetaine)
Backbone Poly(ethylene glycol)Poly(carboxybetaine methacrylate) or similar
Hydrophilicity HighVery High
Non-specific Binding LowUltralow[4]
Immunogenicity Potential for anti-PEG antibodiesGenerally considered to have lower immunogenicity[1]
Synthesis & Purity Stepwise synthesis allows for high purity.Can be more complex to synthesize and purify.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

Purity_Validation_Workflow Purity Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Assessment Synthesis Synthesis of This compound HPLC RP-HPLC Synthesis->HPLC NMR ¹H NMR Synthesis->NMR MS MALDI-TOF MS Synthesis->MS Purity Purity > 98%? HPLC->Purity Chromatogram Structure Correct Structure? NMR->Structure Spectrum MW Correct Molecular Weight? MS->MW Mass Spectrum Decision High Purity Product Purity->Decision Yes Further_Purification Further Purification/ Resynthesis Purity->Further_Purification No Structure->Decision Yes Structure->Further_Purification No MW->Decision Yes MW->Further_Purification No

Purity Validation Workflow

Linker_Comparison Comparison of Hydrophilic Linkers PEG_tBu This compound + Discrete Length + Good Solubility - Potential for anti-PEG antibodies PEG_Bn Hydroxy-PEG14-benzyl ester + Alternative Deprotection + Good Solubility - Potential for anti-PEG antibodies PEG_tBu->PEG_Bn Different Protecting Group Zwitterionic Zwitterionic Linker + Ultralow Fouling + Excellent Solubility + Lower Immunogenicity Potential - More Complex Synthesis PEG_tBu->Zwitterionic Different Backbone Chemistry

Comparison of Hydrophilic Linkers

References

A Head-to-Head Comparison: Hydroxy-PEG14-t-butyl Ester vs. Other PEG Linkers in Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the therapeutic payload but also profoundly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of Hydroxy-PEG14-t-butyl ester with other commonly used PEG linkers, supported by a synthesis of available experimental data and detailed methodologies.

The Role of PEG Linkers in Enhancing Drug Conjugate Performance

The conjugation of potent, often hydrophobic, drug molecules to large biomolecules like antibodies can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. PEG linkers, being hydrophilic and biocompatible, are incorporated to mitigate these issues. The length and architecture of the PEG chain are key determinants of a conjugate's behavior.[1][2]

Key benefits of utilizing PEG linkers include:

  • Increased Hydrophilicity: The repeating ethylene (B1197577) oxide units of PEG increase the overall water solubility of the conjugate, which is particularly beneficial for hydrophobic payloads.[3][4] This enhanced solubility helps to prevent aggregation, a common issue that can compromise the efficacy and safety of ADCs.[3]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the payload, increasing the hydrodynamic radius of the conjugate. This can lead to reduced renal clearance and a longer circulation half-life, providing more time for the therapeutic to reach its target.[5][6]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially reducing the risk of an immune response against the conjugate.[5]

  • Steric Hindrance: The flexible PEG chain can provide a steric shield, physically separating the hydrophobic payloads of adjacent conjugate molecules and further reducing aggregation propensity.[3]

This compound: A Profile

This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one end and a carboxylic acid protected by a tert-butyl ester at the other, connected by a 14-unit polyethylene glycol chain. This structure offers a controlled and sequential conjugation strategy. The hydroxyl group can be functionalized for attachment to a targeting molecule, while the t-butyl ester protects the carboxylic acid from unwanted reactions.[7] This protecting group can be selectively removed under acidic conditions to allow for subsequent conjugation of a payload.[7] The 14-unit PEG chain provides a significant hydrophilic spacer, contributing to the beneficial properties mentioned above.

Comparative Analysis of PEG Linker Performance

The selection of the optimal PEG linker length is a crucial aspect of drug conjugate design, often involving a trade-off between various performance parameters. While specific head-to-head data for this compound is not extensively published, its performance can be inferred from the well-documented trends observed with varying PEG chain lengths.

Impact of PEG Linker Length on Key ADC Parameters
ParameterShorter PEG Linkers (e.g., PEG2-PEG4)Medium PEG Linkers (e.g., PEG8-PEG12)Longer PEG Linkers (e.g., PEG24 and above)Inferred Performance of PEG14
Hydrophilicity & Solubility Moderate improvementSignificant improvementHigh improvementHigh improvement, similar to PEG12 and PEG24.[8][9]
In Vitro Cytotoxicity (IC50) Generally higher potency (lower IC50)May see a slight decrease in potencyCan lead to a more significant decrease in potency.[1]A potential for a slight to moderate decrease in potency compared to shorter linkers.
Pharmacokinetics (Half-life) Modest increaseSignificant increasePronounced increaseExpected to significantly prolong circulation half-life.[5]
In Vivo Efficacy Variable, can be limited by PKOften shows improved efficacy due to better PKGenerally demonstrates enhanced efficacy, especially for hydrophobic payloads.[1][10]Likely to exhibit robust in vivo efficacy due to a favorable balance of properties.
Drug-to-Antibody Ratio (DAR) May be limited by payload hydrophobicityCan enable higher DARs by mitigating aggregationAllows for higher DARs while maintaining stability.[8][9]Should support a high DAR without significant aggregation.
Aggregation Higher propensity with hydrophobic payloadsEffectively reduces aggregationHighly effective in preventing aggregationExpected to be highly effective in minimizing aggregation.[3]

Table 1: Summary of the impact of PEG linker length on key performance indicators of Antibody-Drug Conjugates. The performance of a PEG14 linker is extrapolated from the observed trends.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of different PEG linkers in drug conjugate development. Below are representative methodologies for key assays.

Synthesis of Antibody-Drug Conjugate (ADC)

This protocol outlines a general two-step process for conjugating a drug-linker to an antibody via lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Hydroxy-PEG14-COOH (deprotected linker)

  • N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Cytotoxic drug with a reactive amine group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes

Procedure:

  • Activation of Drug-Linker:

    • Dissolve the deprotected Hydroxy-PEG14-COOH linker, EDC, and NHS in anhydrous DMF or DMSO.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated linker.

  • Conjugation to Antibody:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or dialysis against a suitable storage buffer.

  • Characterization:

    • Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[1]

In Vitro Cytotoxicity Assay (MTT-based)

This assay measures the ability of the ADC to kill cancer cells in culture.[5]

Materials:

  • Target cancer cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • ADC constructs with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Pharmacokinetic (PK) Study in Rodents

This study evaluates the circulation half-life and clearance of the ADC.[1][5]

Materials:

  • Healthy rodents (e.g., mice or rats)

  • ADC constructs with different PEG linkers

  • Sterile dosing solution and injection supplies

  • Blood collection supplies

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs to the animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the ADC in a living animal model.[1]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • ADC constructs with different PEG linkers

  • Vehicle control solution

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: When tumors reach a predetermined size, randomize the mice into different treatment groups and administer the ADCs or vehicle control.

  • Data Analysis: Monitor tumor growth and body weight throughout the study. Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker Hydroxy-PEG14-COOH ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activation Reagents EDC, NHS Reagents->ActivatedLinker ADC_unpurified Unpurified ADC ActivatedLinker->ADC_unpurified Conjugation Reaction Antibody Monoclonal Antibody Antibody->ADC_unpurified PurifiedADC Purified ADC ADC_unpurified->PurifiedADC Purification (e.g., SEC) Characterization DAR, Purity Analysis PurifiedADC->Characterization

Figure 1: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Stability Stability Assessment Binding Antigen Binding Assay PK_Study Pharmacokinetic Study (PK) Efficacy_Study Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy_Study Toxicity Toxicity Assessment Efficacy_Study->Toxicity ADC ADC with Specific PEG Linker ADC->Cytotoxicity ADC->Stability ADC->Binding ADC->PK_Study Linker_Property_Relationship cluster_properties Physicochemical Properties cluster_outcomes Therapeutic Outcomes LinkerLength PEG Linker Length (e.g., PEG14) Hydrophilicity Increased Hydrophilicity LinkerLength->Hydrophilicity PK Improved Pharmacokinetics Hydrophilicity->PK Stability Enhanced Stability (Reduced Aggregation) Hydrophilicity->Stability Efficacy Improved In Vivo Efficacy PK->Efficacy Stability->Efficacy Safety Potentially Improved Safety Profile Stability->Safety

References

The Pivotal Role of PEG Linkers in Advanced Therapeutics: A Comparative Analysis of Hydroxy-PEG14-t-butyl Ester Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the function of Polyethylene (B3416737) Glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), with a focus on the impact of linker length on both in vitro and in vivo performance. This guide addresses the current landscape of PEG linker evaluation, including a specific focus on Hydroxy-PEG14-t-butyl ester, and provides supporting data from studies on analogous structures.

In the rapidly advancing fields of targeted protein degradation and antibody-drug conjugation, the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of overall efficacy. Among the most utilized linkers are those based on polyethylene glycol (PEG), prized for their ability to enhance solubility, improve pharmacokinetic profiles, and provide a tunable scaffold. This compound represents a specific iteration of these versatile linkers, featuring a 14-unit PEG chain with a terminal hydroxyl group for conjugation and a t-butyl ester protecting a carboxylic acid.

In Vitro Efficacy: The Double-Edged Sword of Linker Length

The length of the PEG linker can have a profound and sometimes counterintuitive impact on the in vitro potency of a PROTAC or ADC. For PROTACs, the linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced effective concentration and inefficient ubiquitination.

In the context of ADCs, longer PEG linkers can enhance solubility, which is particularly beneficial for hydrophobic payloads. However, some studies have shown that increasing PEG length can also lead to a decrease in in vitro cytotoxicity.[2] This highlights the necessity of empirical testing to determine the ideal linker for a given therapeutic construct.

Table 1: Comparative In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35085
PEG42595
PEG51098
PEG63090

This table presents synthesized data from a representative study on BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation efficiency. The optimal performance is observed with a PEG5 linker in this specific context.[3]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

LinkerIC50 (ng/mL)
No PEG~10
PEG2~10
PEG4~10
PEG8~10
PEG12~10
PEG24~10

Data adapted from a study by Burke et al. (2017) on an anti-CD30 ADC, showing that in this particular construct, PEG linker length did not significantly impact in vitro cytotoxicity.[2]

In Vivo Performance: Balancing Pharmacokinetics and Efficacy

The in vivo efficacy of PROTACs and ADCs is intricately linked to their pharmacokinetic (PK) properties. PEGylation is a well-established strategy to improve the PK profile of biotherapeutics by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[4]

Longer PEG chains in ADCs have been shown to lead to slower clearance rates.[5] This can result in increased tumor accumulation and enhanced anti-tumor activity. However, as with in vitro performance, the relationship is not always linear, and an optimal PEG length must be determined to balance improved PK with potentially reduced potency.

For PROTACs, the enhanced solubility and permeability conferred by PEG linkers can lead to improved oral bioavailability and overall exposure. The selection of an appropriate linker length is crucial for achieving a desirable PK/PD (pharmacokinetic/pharmacodynamic) relationship, ensuring that the PROTAC can reach its target tissue in sufficient concentrations to induce protein degradation.

Table 3: Comparative Pharmacokinetic Parameters of a BRD4-Targeting PROTAC with Varying PEG Linker Lengths

LinkerHalf-life (t1/2, hours)Cmax (ng/mL)AUC (ng·h/mL)
PEG32.5150600
PEG44.12501200
PEG55.83502500
PEG65.23202200

This table presents synthesized data from a representative pharmacokinetic study in mice, demonstrating that a PEG5 linker provides the most favorable PK profile for this particular BRD4-targeting PROTAC.[3]

Table 4: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data adapted from a study comparing linear and pendant PEG linker architectures, indicating that a branched or pendant configuration can lead to improved pharmacokinetics, especially for highly loaded ADCs.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of therapeutic agents employing different linkers.

PROTAC-Mediated Protein Degradation Assay (In Vitro)
  • Cell Culture: Human cell lines relevant to the target protein (e.g., MCF7 for estrogen receptor) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by secondary antibodies.

  • Data Analysis: The protein bands are visualized and quantified. The level of the target protein is normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 and Dmax values are then calculated.[6]

ADC Cytotoxicity Assay (In Vitro)
  • Cell Seeding: Target-positive and target-negative cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC for a period of 72 to 120 hours.

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of ADC that inhibits cell growth by 50%, is determined by fitting the data to a dose-response curve.[7]

Pharmacokinetic Study (In Vivo)
  • Animal Model: The study is conducted in a relevant animal model, typically mice or rats.

  • Dosing: The PROTAC or ADC is administered via a clinically relevant route (e.g., intravenous, oral).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the therapeutic agent in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including half-life, Cmax, and AUC, are calculated from the concentration-time data.[3]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ligase E3Ligase->TernaryComplex Binds PolyUbiquitination Poly-ubiquitination TernaryComplex->PolyUbiquitination Induces Ubiquitin Ubiquitin Ubiquitin->PolyUbiquitination Proteasome Proteasome PolyUbiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation CellCulture Cell Culture PROTAC_ADC_Treatment PROTAC/ADC Treatment CellCulture->PROTAC_ADC_Treatment WesternBlot Western Blot (Degradation) PROTAC_ADC_Treatment->WesternBlot CytotoxicityAssay Cytotoxicity Assay PROTAC_ADC_Treatment->CytotoxicityAssay DataAnalysis_InVitro Data Analysis (DC50 / IC50) WesternBlot->DataAnalysis_InVitro CytotoxicityAssay->DataAnalysis_InVitro DataAnalysis_InVivo Data Analysis (PK Parameters / Tumor Growth) DataAnalysis_InVitro->DataAnalysis_InVivo Inform AnimalModel Animal Model Dosing Dosing AnimalModel->Dosing PK_PD_Studies PK/PD Studies Dosing->PK_PD_Studies EfficacyStudies Efficacy Studies Dosing->EfficacyStudies PK_PD_Studies->DataAnalysis_InVivo EfficacyStudies->DataAnalysis_InVivo

Typical Experimental Workflow

References

A Comparative Guide to PROTAC Linkers: Exploring Alternatives to Hydroxy-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While polyethylene (B3416737) glycol (PEG) linkers, such as Hydroxy-PEG14-t-butyl ester, are widely used due to their hydrophilicity and synthetic tractability, a growing body of evidence highlights the advantages of exploring alternative linker chemistries. This guide provides an objective comparison of various linker classes, supported by experimental data, to aid in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule is a heterobifunctional compound composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This ternary complex formation is the cornerstone of PROTAC-mediated protein degradation, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The length, rigidity, and chemical composition of the linker dictate the relative orientation of the POI and E3 ligase, profoundly influencing the efficiency and selectivity of this process.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Classes

The choice of linker significantly impacts a PROTAC's physicochemical properties and biological activity. This section compares the most common linker classes as alternatives to extended PEG chains.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most frequently used linkers in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[3]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.[3]

  • PEG Chains: Polyethylene glycol linkers enhance water solubility and can improve a PROTAC's pharmacokinetic profile.[3] However, longer PEG chains can sometimes lead to increased metabolic instability. The optimal length of a PEG linker is highly dependent on the specific target and E3 ligase pair, and systematic variation is often necessary to achieve maximal degradation.[4]

Rigid Linkers: Constraining Conformational Freedom

To overcome the potential drawbacks of flexible linkers, researchers have increasingly turned to rigid linkers. These linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.[5]

  • Piperazine/Piperidine-Containing Linkers: The inclusion of these saturated heterocyclic rings introduces rigidity and can improve aqueous solubility upon protonation.[6] They have been shown to enhance metabolic stability and oral bioavailability.

  • Aromatic and Alkyne/Triazole Linkers: Phenyl rings, alkynes, and triazoles (often formed via "click chemistry") introduce planarity and conformational restriction.[1] Triazole moieties are particularly attractive due to their metabolic stability and the efficiency of their synthesis using copper-catalyzed azide-alkyne cycloaddition (CuAAC).[][8]

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize experimental data from various studies, comparing the degradation efficiency of PROTACs with different linker types. The key parameters are:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[3]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[3]

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [4]

Linker Length (atoms)DC50 (nM)Dmax (%)
12>1000~20
16~100>80
20~500~60

Data from a study on ERα-targeting PROTACs with varying PEG linker lengths.

Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
FlexiblePEG (4 units)< 0.5 µM>90%[2]
FlexiblePEG (2 units)> 5 µM<50%[2]
RigidPiperazine-based~10 nM>95%[6]

Illustrative data compiled from studies on BRD4-targeting PROTACs.

Table 3: Physicochemical Properties of Different Linker Types

Linker TypeTypical Molecular WeightRotatable BondsHydrogen Bond Acceptors/DonorsGeneral Solubility
Alkyl Chain (C10)~140 Da90Low
PEG (4 units)~194 Da115High
Piperazine-alkane~170 Da42Moderate to High
Triazole-alkane~150 Da53Moderate

Approximate values for representative linker fragments.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs with alternative linkers.

General Synthesis of PROTACs with Alkyl Linkers (Amide Coupling)

This protocol describes a general method for coupling a carboxylic acid-functionalized warhead to an amine-functionalized E3 ligase ligand via an alkyl linker.

Materials:

  • Warhead-COOH (1.0 eq)

  • Amine-Alkyl-E3 Ligase Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the Amine-Alkyl-E3 Ligase Ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final PROTAC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[6][9]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Evaluation cluster_data_analysis Data Analysis Synthesis Linker & PROTAC Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Test in Cellular Models PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Degradation) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (Toxicity) PROTAC_Treatment->Viability_Assay Permeability_Assay Permeability Assay (e.g., PAMPA) PROTAC_Treatment->Permeability_Assay DC50_Dmax DC50 & Dmax Calculation Western_Blot->DC50_Dmax IC50 IC50 Calculation Viability_Assay->IC50 Permeability_Coeff Permeability Coefficient Permeability_Assay->Permeability_Coeff

Caption: General experimental workflow for PROTAC development.

Logical Relationships and Design Considerations

The selection of an appropriate linker involves a multi-parameter optimization process. The interplay between different linker properties ultimately determines the success of a PROTAC.

Linker_Properties cluster_properties Linker Properties cluster_outcomes PROTAC Performance Metrics Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Selectivity Selectivity Length->Selectivity Rigidity Rigidity/Flexibility Rigidity->Ternary_Complex Rigidity->Selectivity Composition Chemical Composition (e.g., PEG, Alkyl, Heterocycles) Composition->Ternary_Complex PK_Properties Pharmacokinetics (Solubility, Permeability, Stability) Composition->PK_Properties Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Caption: Relationship between linker properties and PROTAC performance.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, and moving beyond standard PEG-based structures can unlock significant improvements in performance. While flexible linkers like alkyl and PEG chains offer synthetic convenience, rigid linkers containing motifs such as piperazine, piperidine, and triazoles provide a promising strategy to enhance potency, selectivity, and drug-like properties. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical evaluation of a diverse range of linker architectures. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and systematic optimization of novel PROTACs with superior therapeutic potential.

References

Mass Spectrometry Validation of Hydroxy-PEG14-t-butyl Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the validation of Hydroxy-PEG14-t-butyl ester conjugates against other analytical methods. Detailed experimental protocols and supporting data are presented to assist in the selection of the most appropriate validation strategy.

Introduction to PEGylated Conjugate Validation

Polyethylene glycol (PEG) modification, or PEGylation, is a widely used technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Accurate and robust analytical methods are crucial for the characterization and validation of these PEGylated conjugates to ensure their identity, purity, and consistency. Mass spectrometry (MS) has become an indispensable tool for the detailed structural elucidation of PEGylated compounds. This guide focuses on the validation of a specific conjugate, this compound, and compares the utility of different mass spectrometry approaches with alternative analytical techniques.

Comparison of Analytical Techniques

The selection of an analytical technique for the validation of PEGylated conjugates depends on the specific information required. While mass spectrometry provides detailed information on molecular weight and structure, other techniques like chromatography and NMR spectroscopy offer complementary data on purity, molecular weight distribution, and structural conformation.

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
MALDI-TOF MS Soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser beam. The time of flight of the ions is measured to determine their mass-to-charge ratio.- Average molecular weight- Molecular weight distribution (polydispersity)- Confirmation of end-group modifications- Identification of impurities and by-products- High sensitivity- Tolerance to salts and buffers- Simple spectra (predominantly singly charged ions)- Suitable for a wide range of molecular weights- Potential for fragmentation of labile molecules- Matrix interference can be an issue- Less amenable to coupling with liquid chromatography
ESI-MS Soft ionization technique where a high voltage is applied to a liquid to create an aerosol. The solvent evaporates, and the analyte molecules are ionized.- Accurate molecular weight determination- Information on charge state distribution- Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures- High accuracy and resolution- Amenable to automation- Provides information on the charge state of the molecule- Can produce complex spectra with multiple charge states, which can be difficult to interpret for polydisperse samples- Less tolerant to salts and detergents than MALDI
GPC/SEC Size-exclusion chromatography that separates molecules based on their hydrodynamic volume.- Average molecular weight (Mw, Mn)- Molecular weight distribution (polydispersity index, PDI)- Detection of aggregates and fragments- Provides a good measure of the overall size distribution- Non-destructive technique- Does not provide information on the chemical structure- Resolution may be limited for complex mixtures
HPLC (RP/HILIC) High-performance liquid chromatography separates compounds based on their polarity.- Purity assessment- Quantification of the conjugate and impurities- Separation of isomers and related substances- High resolution and sensitivity- Well-established and robust technique- Can be coupled to MS for enhanced characterization- Does not directly provide molecular weight information- Method development can be time-consuming
NMR Spectroscopy Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei.- Unambiguous structural confirmation- Quantification of functional groups- Determination of the degree of substitution- Provides detailed structural information- Non-destructive- Lower sensitivity compared to MS- Can be complex to interpret for large molecules and mixtures

Quantitative Data Summary

The following tables present hypothetical yet representative data for the analysis of a this compound conjugate using various techniques.

Mass Spectrometry Data
Ion SpeciesCalculated m/z (MALDI-TOF)Observed m/z (MALDI-TOF)Calculated m/z (ESI-MS)Observed m/z (ESI-MS)
[M+H]⁺768.48768.51768.48768.49
[M+Na]⁺790.46790.49790.46790.47
[M+K]⁺806.43806.46806.43806.44
[2M+Na]⁺1557.911557.95--
Chromatographic Data
TechniqueParameterValue
GPC/SEC Weight-Average Molecular Weight (Mw)785 Da
Number-Average Molecular Weight (Mn)760 Da
Polydispersity Index (PDI)1.03
RP-HPLC Retention Time12.5 min
Purity (by area %)98.5%

Experimental Protocols

MALDI-TOF Mass Spectrometry
  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

    • Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • Calibrate the instrument using a suitable standard with masses in the range of the analyte.

    • Acquire spectra over a mass range that includes the expected molecular weight of the conjugate.

ESI Mass Spectrometry
  • Sample Preparation:

    • Dissolve the this compound conjugate in a solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 10-100 µg/mL.

  • Infusion or LC-MS:

    • For direct infusion, introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • For LC-MS analysis, inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases compatible with ESI-MS.

  • Data Acquisition:

    • Analyze the sample using an ESI mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve stable and efficient ionization.

    • Acquire spectra over a relevant mass-to-charge (m/z) range.

Gel Permeation Chromatography (GPC/SEC)
  • System Preparation:

    • Equilibrate the GPC/SEC system, including the column and detector (e.g., refractive index detector), with the mobile phase (e.g., tetrahydrofuran (B95107) or an aqueous buffer) at a constant flow rate.

  • Calibration:

    • Generate a calibration curve using a series of narrow molecular weight PEG standards.

  • Sample Analysis:

    • Dissolve the this compound conjugate in the mobile phase to a known concentration.

    • Inject the sample into the GPC/SEC system.

  • Data Analysis:

    • Determine the molecular weight averages (Mw, Mn) and the polydispersity index (PDI) of the sample by comparing its elution profile to the calibration curve.

High-Performance Liquid Chromatography (HPLC)
  • System Preparation:

    • Equilibrate the HPLC system and the column (e.g., a reversed-phase C18 column) with the initial mobile phase conditions.

  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent to a known concentration.

  • Analysis:

    • Inject the sample onto the HPLC column.

    • Elute the sample using a gradient of two mobile phases (e.g., water with 0.1% TFA as mobile phase A and acetonitrile with 0.1% TFA as mobile phase B).

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis or evaporative light scattering detector).

  • Data Analysis:

    • Determine the retention time of the main peak and calculate the purity of the conjugate based on the peak areas.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis cluster_validation Validation prep Dissolve Conjugate matrix Prepare Matrix (MALDI) prep->matrix mobile_phase Prepare Mobile Phase (LC) prep->mobile_phase esi ESI-MS prep->esi maldi MALDI-TOF MS matrix->maldi lcms LC-MS mobile_phase->lcms mass_det Molecular Weight Determination maldi->mass_det esi->lcms struct_confirm Structural Confirmation esi->struct_confirm lcms->mass_det purity_ass Purity Assessment lcms->purity_ass validation Final Validation Report mass_det->validation purity_ass->validation struct_confirm->validation

Caption: Experimental Workflow for Mass Spectrometry Validation.

logical_relationship cluster_techniques Analytical Techniques cluster_data Primary Data cluster_confirmation Validation Confirmation ms Mass Spectrometry (MALDI & ESI) mw Molecular Weight ms->mw structure Chemical Structure ms->structure gpc GPC/SEC gpc->mw pdi Polydispersity gpc->pdi hplc HPLC purity Purity hplc->purity nmr NMR nmr->structure identity Identity Confirmed mw->identity mw_dist MW Distribution Confirmed mw->mw_dist pdi->mw_dist purity_conf Purity Confirmed purity->purity_conf structure->identity

Caption: Logical Relationships in the Validation Process.

The Influence of Polyethylene Glycol (PEG) Chain Length on Drug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug delivery. This modification can dramatically improve a drug's pharmacokinetic and pharmacodynamic properties. However, the length of the attached PEG chain is a critical parameter that can significantly impact its performance. This guide provides a comparative analysis of different length PEG chains in drug discovery, supported by experimental data, to aid researchers in selecting the optimal PEGylation strategy.

Impact of PEG Chain Length on Pharmacokinetics

The molecular weight of the PEG chain directly influences the hydrodynamic radius of the conjugated drug, which in turn affects its circulation half-life, clearance rate, and volume of distribution. Generally, a longer PEG chain leads to a more pronounced effect.

A study comparing different molecular weight PEGylated interferons demonstrated a clear correlation between PEG size and pharmacokinetic parameters. For instance, a 40 kDa branched PEG-interferon alfa-2a exhibited a significantly longer absorption half-life (50 hours) compared to a 12 kDa linear PEG-interferon alfa-2b (4.6 hours) and standard interferon alfa (2.3 hours)[1][2]. This extended half-life is primarily due to reduced renal clearance. The larger 40 kDa PEG-interferon alfa-2a showed a more than 100-fold reduction in renal clearance compared to conventional interferon, while the 12 kDa counterpart showed a tenfold reduction[1].

Similarly, a comparative study of a 48 kDa versus a 40 kDa branched PEGylated interferon alfa-2b revealed that the larger PEG conjugate remained in the body significantly longer[3]. The 48 kDa conjugate had a longer mean residence time (MRT) of 133 hours compared to 115 hours for the 40 kDa version, and a significantly longer elimination half-life (t1/2) of 192 hours versus 108 hours[3].

The effect of PEG chain length is also evident in nanoparticle drug delivery systems. Studies on PEGylated nanoparticles have shown that increasing the PEG molecular weight from 2 kDa to 5 kDa can lead to a 1.4-fold increase in the area under the curve (AUC), indicating longer circulation[4].

Table 1: Comparative Pharmacokinetics of Different Length PEG Chains

Therapeutic AgentPEG Molecular Weight (kDa)Half-life (t½)Clearance (CL)Area Under the Curve (AUC)Key FindingsReference
Interferon alfa-2a40 (branched)~50 hours (absorption)>100-fold reduction vs. native-Significantly prolonged absorption and reduced clearance.[1][2]
Interferon alfa-2b12 (linear)~4.6 hours (absorption)~10-fold reduction vs. native-Moderate improvement in absorption and clearance.[1]
Interferon alfa-2b48 (branched)192 hours (elimination)Slower elimination (ke = 0.011 h⁻¹)-Longer residence time and half-life compared to 40 kDa.[3]
Interferon alfa-2b40 (branched)108 hours (elimination)Faster elimination (ke = 0.013 h⁻¹)-Shorter residence time and half-life compared to 48 kDa.[3]
Methotrexate-loaded Chitosan Nanoparticles0.75, 2, 5Increased with MWDecreased with MWIncreased with MWLonger PEG chains prolonged blood circulation.[5]
mPEG-PCL Nanoparticles2 vs. 5Increased with MWDecreased with MW1.4-fold increase with 5 kDa5 kDa PEG showed significantly longer circulation.[4]

Influence of PEG Chain Length on Immunogenicity

While PEG is generally considered non-immunogenic, the emergence of anti-PEG antibodies has become a concern, potentially leading to accelerated blood clearance (ABC) and reduced efficacy[6][7]. The molecular weight of the PEG chain appears to play a role in this immune response.

Studies have shown that higher molecular weight PEGs can be more immunogenic. For example, bovine serum albumin modified with a 30,000 Da PEG and ovalbumin modified with a 20,000 Da PEG induced significantly stronger anti-PEG IgM responses in vivo compared to their counterparts modified with 2,000 Da and 5,000 Da PEGs, respectively[7]. The anti-PEG immune response is dependent on the immunogenicity of the protein carrier, the extent of PEGylation, and the molecular weight of the PEG[6][8]. Interestingly, the branching of the PEG chain was found to have an insignificant effect on the anti-PEG immune response[8].

Table 2: Impact of PEG Chain Length on Immunogenicity

Therapeutic CarrierPEG Molecular Weight (kDa)Observed Anti-PEG Antibody ResponseKey FindingsReference
Tetanus Toxoid5 (linear) vs. 20 (linear)Higher antibody levels with 20 kDa PEGAnti-PEG immune response is dependent on PEG molecular weight.[6][8]
Bovine Serum Albumin2 vs. 30Significantly stronger IgM response with 30 kDa PEGHigher molecular weight PEGs can be more immunogenic.[7]
Ovalbumin5 vs. 20Significantly stronger IgM response with 20 kDa PEGConfirms the trend of increased immunogenicity with higher MW.[7]

Experimental Protocols

General Protocol for Protein PEGylation with Varying PEG Chain Lengths

This protocol provides a general framework for the covalent attachment of methoxy-PEG-aldehyde to a model protein, such as lysozyme, using different molecular weight PEGs.

Materials:

  • Model Protein (e.g., Lysozyme from chicken egg white)

  • Methoxy-PEG-aldehyde (mPEG-aldehyde) of various molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa, 30 kDa)

  • Phosphate (B84403) Buffer (0.1 M, pH 6.0)

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Size Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWXL)

  • Ion Exchange Chromatography (IEC) column (e.g., TSKgel SP-5PW)

  • SDS-PAGE apparatus and reagents

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Protein and PEG Solution Preparation: Dissolve the model protein and each mPEG-aldehyde of a specific molecular weight in the phosphate buffer to achieve a desired molar ratio (e.g., 1:6 protein to PEG)[9].

  • PEGylation Reaction: Add sodium cyanoborohydride as a reducing agent to the protein-PEG solution. The reaction proceeds via reductive amination, forming a stable secondary amine linkage between the aldehyde group of the PEG and the primary amines (e.g., lysine (B10760008) residues, N-terminus) of the protein[9][10]. Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 24-48 hours).

  • Purification of PEGylated Protein:

    • Size Exclusion Chromatography (SEC): Separate the PEGylated protein from unreacted protein and excess PEG based on hydrodynamic volume. The larger PEGylated conjugates will elute earlier[10][11][12].

    • Ion Exchange Chromatography (IEC): Further separate mono-, di-, and poly-PEGylated species, as well as positional isomers, based on differences in surface charge. The shielding effect of the PEG chains alters the protein's interaction with the ion-exchange resin[10][11].

  • Characterization of PEGylated Protein:

    • SDS-PAGE: Analyze the reaction mixture and purified fractions to visualize the increase in molecular weight of the PEGylated protein. PEGylated proteins will migrate slower than the unmodified protein[11][13][14].

    • SEC Analysis: Determine the hydrodynamic radius and confirm the separation of different PEGylated species[11][15].

    • MALDI-TOF Mass Spectrometry: Confirm the covalent attachment of the PEG chain and determine the degree of PEGylation by analyzing the mass of the conjugates[10].

Workflow for Comparative Analysis of PEGylated Drugs

G cluster_0 PEGylation cluster_1 Purification & Characterization cluster_2 In Vitro & In Vivo Evaluation Drug Therapeutic Protein/Nanoparticle Reaction Conjugation Reaction Drug->Reaction PEG2k 2 kDa PEG PEG2k->Reaction PEG5k 5 kDa PEG PEG5k->Reaction PEG10k 10 kDa PEG PEG10k->Reaction PEG20k 20 kDa PEG PEG20k->Reaction PEG40k 40 kDa PEG PEG40k->Reaction Purification SEC / IEC Reaction->Purification Crude Product Characterization SDS-PAGE, MS, DLS Purification->Characterization Purified Conjugates Pharmacokinetics Pharmacokinetic Studies (t½, CL, AUC) Characterization->Pharmacokinetics Immunogenicity Immunogenicity Assessment (Anti-PEG Ab Titer) Characterization->Immunogenicity Efficacy Therapeutic Efficacy Pharmacokinetics->Efficacy Immunogenicity->Efficacy

Caption: Workflow for comparing different length PEG chains in drug discovery.

Signaling Pathways and Logical Relationships

The decision-making process for selecting an appropriate PEG chain length involves a trade-off between maximizing the desired pharmacokinetic improvements and minimizing potential drawbacks like reduced bioactivity or increased immunogenicity.

G cluster_0 PEG Chain Length cluster_1 Pharmacokinetic Effects cluster_2 Potential Drawbacks Short_PEG Shorter PEG Chain (<10 kDa) PK_Short Moderate Increase in Half-life Moderate Decrease in Clearance Short_PEG->PK_Short Immuno_Short Lower Immunogenicity Risk Short_PEG->Immuno_Short Activity_Short Less Steric Hindrance (Potentially Higher Bioactivity) Short_PEG->Activity_Short Long_PEG Longer PEG Chain (>20 kDa) PK_Long Significant Increase in Half-life Significant Decrease in Clearance Long_PEG->PK_Long Immuno_Long Higher Immunogenicity Risk Long_PEG->Immuno_Long Activity_Long Greater Steric Hindrance (Potentially Lower Bioactivity) Long_PEG->Activity_Long

References

A Researcher's Guide to Functional Assays for Validating PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of methodologies to assess the biological activity of PEGylated proteins, peptides, and growth factors, complete with experimental protocols and pathway visualizations.

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, and reduced immunogenicity. However, the addition of a PEG moiety can also sterically hinder the molecule's interaction with its target, potentially reducing its biological activity. Therefore, robust and accurate functional assays are critical to validate that the desired therapeutic efficacy is retained or appropriately modified post-PEGylation.

This guide provides a comparative overview of common functional assays for three major classes of PEGylated biologics: proteins, peptides, and growth factors. We will delve into specific examples, present comparative data in a structured format, provide detailed experimental protocols, and visualize the underlying biological processes.

Comparing Functional Assays for PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)

PEGylated G-CSF (Pegfilgrastim) is a long-acting version of G-CSF used to stimulate the production of neutrophils, thereby reducing the incidence of infection in patients receiving chemotherapy. Validating its function post-PEGylation is crucial. The primary mechanism of G-CSF involves binding to the G-CSF receptor on myeloid progenitor cells, leading to their proliferation and differentiation.

Two common methods to assess the functionality of PEGylated G-CSF are direct cell proliferation assays and signaling-based assays that measure the activation of downstream pathways.

Assay TypePrincipleEndpoint MeasuredTypical EC50 (PEG-G-CSF)AdvantagesDisadvantages
Cell Proliferation Assay Measures the dose-dependent proliferation of a G-CSF-dependent cell line (e.g., NFS-60) in response to the PEGylated molecule.Cell viability or metabolic activity (e.g., using MTS or ³H-thymidine incorporation).~0.1 ng/mL[1]Directly measures the desired biological outcome (proliferation).Can be time-consuming (days); susceptible to interference from other components in the sample.
STAT3 Phosphorylation Assay Quantifies the phosphorylation of STAT3, a key downstream signaling molecule activated upon G-CSF receptor binding.Levels of phosphorylated STAT3 (pSTAT3) via Western Blot or ELISA.Varies depending on the specific assay format.Faster than proliferation assays; provides mechanistic insight.Measures an intermediate step, which may not always perfectly correlate with the final biological response.
Experimental Workflow: G-CSF Cell Proliferation Assay

Below is a generalized workflow for assessing PEG-G-CSF activity using a cell proliferation assay.

GCSF_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed NFS-60 cells in a 96-well plate add_compounds Add diluted compounds to the cells seed_cells->add_compounds prep_standards Prepare serial dilutions of PEG-G-CSF and reference standard prep_standards->add_compounds incubate Incubate for 48-72 hours at 37°C, 5% CO2 add_compounds->incubate add_reagent Add proliferation reagent (e.g., MTS) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Measure absorbance at 490 nm incubate_reagent->read_plate plot_curve Plot dose-response curve and calculate EC50 read_plate->plot_curve

Workflow for G-CSF Cell Proliferation Assay

Comparing Functional Assays for PEGylated Exenatide (B527673) (GLP-1 Receptor Agonist)

Exenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. PEGylation of exenatide aims to extend its duration of action. GLP-1 receptor agonists function by binding to the GLP-1 receptor, a G-protein coupled receptor, which leads to an increase in intracellular cyclic AMP (cAMP) in pancreatic beta cells, ultimately enhancing glucose-dependent insulin (B600854) secretion.

The most common functional assay for GLP-1 receptor agonists is the measurement of intracellular cAMP levels in a cell line expressing the GLP-1 receptor.

Assay TypePrincipleEndpoint MeasuredTypical EC50 (PEGylated Exenatide)AdvantagesDisadvantages
cAMP Accumulation Assay Measures the agonist-induced increase in intracellular cAMP levels in cells expressing the GLP-1 receptor (e.g., HEK293-GLP1R).Intracellular cAMP concentration, often detected by competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene.[2][3]Varies depending on PEG size and linkage; often a rightward shift compared to native exenatide is observed.[4]Highly specific to the receptor's primary signaling pathway; rapid and high-throughput.Does not directly measure the final physiological outcome (insulin secretion).
Insulin Secretion Assay Measures the amount of insulin secreted from pancreatic beta cells (or a suitable cell line) in response to the PEGylated peptide, typically in the presence of high glucose.Insulin concentration in the cell culture supernatant, measured by ELISA or RIA.Generally correlates with cAMP assay results.Measures a more physiologically relevant endpoint.More complex and lower throughput than cAMP assays; can have higher variability.
Experimental Workflow: cAMP Accumulation Assay

The following diagram illustrates the general steps involved in a cAMP accumulation assay for a PEGylated GLP-1 receptor agonist.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed HEK293-GLP1R cells in a 96-well plate add_pde Add phosphodiesterase inhibitor (e.g., IBMX) seed_cells->add_pde prep_agonist Prepare serial dilutions of PEGylated Exenatide add_agonist Add diluted agonist to the cells prep_agonist->add_agonist add_pde->add_agonist incubate Incubate for 30 minutes at 37°C add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells detect_camp Detect cAMP using a competitive immunoassay kit lyse_cells->detect_camp read_signal Measure signal (e.g., fluorescence, luminescence) detect_camp->read_signal calculate_ec50 Plot dose-response curve and calculate EC50 read_signal->calculate_ec50 PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1 PEG-IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binding & Activation PI3K PI3K IGF1R->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC2->Akt Phosphorylation (Ser473) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG14-t-butyl ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must adhere to strict safety and disposal protocols when handling chemical compounds. This document outlines the essential procedures for the proper disposal of Hydroxy-PEG14-t-butyl ester, ensuring the safety of laboratory staff and compliance with environmental regulations.

Safety and Handling Information

While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. The following table summarizes key safety and disposal considerations based on data for similar PEGylated compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection.[1]
Handling Use only with adequate ventilation. Avoid breathing vapors, mist, or gas. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling.[1][2]
Storage Store in a well-ventilated place. Keep the container tightly closed.[1]
Spill Containment Prevent further leakage or spillage if safe to do so. Absorb with inert material (e.g., vermiculite, dry sand) and place into a suitable, labeled disposal container. Prevent entry into drains, waterways, or soil.[1][2]
Fire Extinguishing Media Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[2][3]
Primary Disposal Method Dispose of as special waste through a licensed disposal company.[3]

Disposal Protocol for this compound

Follow this step-by-step protocol for the safe disposal of this compound and its associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired this compound, as well as any contaminated solids (e.g., absorbent materials from a spill), in a dedicated, chemically resistant, and clearly labeled waste container.
  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
  • Contaminated Labware: Dispose of grossly contaminated disposable labware (e.g., pipette tips, tubes) as solid chemical waste.

2. Labeling of Waste Containers:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the approximate quantity of the waste.
  • Note any other chemicals present in the waste mixture.

3. Storage of Chemical Waste:

  • Store the sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory.
  • This area should be secure, well-ventilated, and away from general laboratory traffic.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide the EHS representative or contractor with the full chemical name and any other relevant information from the Safety Data Sheet (SDS) of similar compounds if a specific one for this compound is unavailable.
  • Disposal must be conducted in accordance with all local, national, and regional regulations.[3]

5. Documentation:

  • Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain spill with inert absorbent material is_spill->contain_spill Yes collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No contain_spill->collect_waste is_empty Is the original container empty? collect_waste->is_empty rinse_container Rinse container three times with a suitable solvent is_empty->rinse_container Yes store_waste Store waste in designated hazardous waste area is_empty->store_waste No collect_rinsate Collect rinsate as liquid hazardous waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste (if permitted) rinse_container->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS or licensed disposal company for pickup store_waste->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

References

Essential Safety and Operational Guide for Handling Hydroxy-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Hydroxy-PEG14-t-butyl ester was not located. The following guidance is based on the safety profiles of structurally related compounds, including other PEGylated molecules and t-butyl esters. It is imperative to consult the supplier-specific SDS upon receipt of the chemical and to perform a thorough risk assessment before handling. This document should be used as a supplementary guide and not as a replacement for a substance-specific SDS.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, operation, and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices for similar chemical structures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety gogglesProtects eyes from potential splashes or aerosols.
Face shieldTo be worn in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Chemically resistant gloves (Nitrile or Butyl rubber recommended)Prevents skin contact which may cause irritation. Butyl rubber gloves are highly resistant to esters.[2][3] Always inspect gloves for integrity before use and replace them immediately if contaminated.[1][2]
Body Protection Standard laboratory coatProvides a primary barrier against incidental contact.[1]
Chemical-resistant apronRecommended for larger quantities or procedures with a high risk of splashing.[2]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols.[1]
NIOSH-approved respirator with an organic vapor cartridgeMay be necessary for procedures with a high likelihood of aerosolization or in poorly ventilated areas.[1][2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps for safe handling.

Experimental Protocol: Step-by-Step Handling

  • Pre-Handling Preparation:

    • Obtain and thoroughly review the Safety Data Sheet (SDS) from the supplier before the chemical arrives.[1]

    • Upon receipt, inspect the container for any damage or leaks.

    • Ensure that a designated and properly functioning chemical fume hood is available.

    • Verify that all necessary PPE is readily available and in good condition.

    • Have spill containment materials (e.g., absorbent pads, sand) and waste disposal containers readily accessible.

  • Handling the Compound:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Don appropriate PPE as outlined in the table above before opening the container.

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

    • Keep the container tightly closed when not in use.

  • Post-Handling Procedures:

    • Decontaminate all work surfaces and equipment used during the procedure.

    • Properly dispose of all contaminated waste, including disposable PPE, in designated hazardous waste containers.[4]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste containing this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Chemical Waste: Collect all residual chemical and contaminated materials (e.g., pipette tips, weighing paper) in a clearly labeled, sealed, and compatible waste container.[2]

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[4]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[2][5] While polyethylene (B3416737) glycol itself is biodegradable, the overall compound should be treated with caution.[5]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Inspect Container prep1->prep2 prep3 Ready Fume Hood & PPE prep2->prep3 handle1 Don PPE handle2 Work in Fume Hood handle1->handle2 handle3 Transfer Compound Carefully handle2->handle3 post1 Decontaminate Surfaces post2 Dispose of Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3 cluster_prep cluster_prep cluster_handling cluster_handling cluster_post cluster_post

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。